7-Bromo-4-nitro-indan-1-one
Description
Properties
IUPAC Name |
7-bromo-4-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJGSYXLPQZJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Bromo-4-nitro-indan-1-one structure elucidation and characterization
An In-Depth Technical Guide to the Structure Elucidation and Characterization of 7-Bromo-4-nitro-indan-1-one
For professionals in researcher, scientist, and drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Substituted indanones are a significant class of compounds, with many derivatives showing a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the synthesis, structure elucidation, and characterization of a specific, less-documented derivative: 7-Bromo-4-nitro-indan-1-one.
This document will serve as a detailed manual, outlining a plausible synthetic route and a multi-technique analytical workflow for the definitive identification and characterization of this target molecule. From the perspective of a Senior Application Scientist, the focus will be not just on the "what" but the "why" – the scientific reasoning behind the choice of experimental methodologies and the interpretation of the resulting data.
Molecular Overview and Significance
7-Bromo-4-nitro-indan-1-one is a substituted indanone with the molecular formula C₉H₆BrNO₃.[3] The indanone core is a valuable scaffold in medicinal chemistry, and the introduction of a bromine atom and a nitro group is expected to significantly influence its chemical reactivity and biological activity. The bromine can serve as a handle for further functionalization, for instance, through cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and potentially participate in biological interactions.[4]
Table 1: Physicochemical Properties of 7-Bromo-4-nitro-indan-1-one
| Property | Value | Source |
| CAS Number | 1260018-07-2 | [3][5] |
| Molecular Formula | C₉H₆BrNO₃ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| IUPAC Name | 7-bromo-4-nitro-2,3-dihydro-1H-inden-1-one | [3] |
Proposed Synthesis of 7-Bromo-4-nitro-indan-1-one
While specific literature on the synthesis of 7-Bromo-4-nitro-indan-1-one is scarce, a plausible and efficient route can be designed based on well-established methods for indanone synthesis, primarily the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[1][2]
Figure 1: Proposed two-step synthesis of 7-Bromo-4-nitro-indan-1-one.
Experimental Protocol: Synthesis
Step 1: Nitration of 3-(2-bromophenyl)propanoic acid
-
To a stirred solution of 3-(2-bromophenyl)propanoic acid in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-bromo-5-nitrophenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Treat the 3-(2-bromo-5-nitrophenyl)propanoic acid with thionyl chloride at reflux to form the corresponding acyl chloride.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add anhydrous aluminum chloride in portions at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 7-Bromo-4-nitro-indan-1-one.
Structure Elucidation and Characterization
A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of 7-Bromo-4-nitro-indan-1-one.
Figure 2: Analytical workflow for the characterization of 7-Bromo-4-nitro-indan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[4] For 7-Bromo-4-nitro-indan-1-one, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a detailed picture of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at position 4 and the bromine at position 7 will significantly influence their chemical shifts, pushing them downfield.
-
Aliphatic Protons: The four aliphatic protons on the five-membered ring will appear as two distinct multiplets, likely triplets of triplets, corresponding to the protons at C2 and C3. The protons at C2, being adjacent to the carbonyl group, are expected to be deshielded and appear at a lower field compared to the protons at C3.
Table 2: Predicted ¹H NMR Data for 7-Bromo-4-nitro-indan-1-one (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | Ortho to nitro group, deshielded. |
| H-6 | 7.5 - 7.7 | d | 8.0 - 9.0 | Coupled to H-5. |
| H-2 (2H) | 3.1 - 3.3 | t | ~6.0 | Adjacent to carbonyl group. |
| H-3 (2H) | 2.7 - 2.9 | t | ~6.0 | Coupled to H-2. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically above 190 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the nitro and bromo substituents will have their chemical shifts significantly affected.
-
Aliphatic Carbons: Two signals are expected for the aliphatic carbons at C2 and C3.
Table 3: Predicted ¹³C NMR Data for 7-Bromo-4-nitro-indan-1-one (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C1) | 195 - 205 | Ketone carbonyl. |
| C-NO₂ (C4) | 145 - 150 | Attached to electron-withdrawing group. |
| C-Br (C7) | 115 - 125 | Attached to halogen. |
| Aromatic CH | 120 - 140 | Standard aromatic region. |
| Aliphatic CH₂ (C2) | 35 - 40 | Adjacent to carbonyl. |
| Aliphatic CH₂ (C3) | 25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6]
Table 4: Predicted IR Absorption Frequencies for 7-Bromo-4-nitro-indan-1-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (ketone) | 1700 - 1720 | Stretching |
| NO₂ | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-Bromo-4-nitro-indan-1-one (256.06 g/mol ).
-
Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak of almost equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
-
Fragmentation: Common fragmentation pathways would involve the loss of the nitro group (NO₂) and the carbonyl group (CO).
Single Crystal X-ray Diffraction
For an unambiguous and definitive confirmation of the molecular structure, including the precise regiochemistry of the substituents on the aromatic ring, single crystal X-ray diffraction is the gold standard.[7][8]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 7-Bromo-4-nitro-indan-1-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the identity of the synthesized compound.[8]
Conclusion
The structural elucidation of 7-Bromo-4-nitro-indan-1-one requires a synergistic application of synthetic organic chemistry and modern analytical techniques. While this guide presents a robust, scientifically-grounded framework based on established principles and data from analogous compounds, it is imperative that these predicted data are confirmed through rigorous experimentation. The detailed protocols and expected outcomes outlined herein provide a comprehensive roadmap for researchers and scientists engaged in the synthesis and characterization of novel indanone derivatives and other complex small molecules.
References
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Chemsrc. 7-Bromo-1-indanone | CAS#:125114-77-4. Available from: [Link]
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MDPI. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available from: [Link]
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Indian Journal of Pure & Applied Physics. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available from: [Link]
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Reagentia. 7-bromo-4-nitro-indan-1-one (1 x 500 mg). Available from: [Link]
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IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Available from: [Link]
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]
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Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
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ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Available from: [Link]
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National Institutes of Health. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available from: [Link]
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PubChem. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713. Available from: [Link]
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ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available from: [Link]
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Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Available from: [Link]
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ResearchGate. Crystal structure of (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, C18H15BrO2. Available from: [Link]
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ACS Publications. Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Available from: [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
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PubMed. IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects. Available from: [Link]
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An In-depth Technical Guide to 7-bromo-4-nitro-indan-1-one (CAS Number 1260018-07-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-4-nitro-indan-1-one, assigned the CAS number 1260018-07-2, is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 7-bromo-4-nitro-indan-1-one, drawing upon data from related compounds and the general characteristics of the indanone class. While specific experimental data for this particular molecule is limited in publicly available literature, this document aims to equip researchers with a robust framework for its handling, characterization, and potential applications.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to predicting the behavior and reactivity of a compound.
Table 1: Compound Identification
| Parameter | Value | Source |
| CAS Number | 1260018-07-2 | [2] |
| IUPAC Name | 7-bromo-4-nitro-2,3-dihydro-1H-inden-1-one | [2] |
| Molecular Formula | C₉H₆BrNO₃ | [2] |
| Molecular Weight | 256.06 g/mol | [2] |
| SMILES | O=C1CCC2=C1C(Br)=CC=C2[O-] | [2] |
digraph "7-bromo-4-nitro-indan-1-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="1.5,0.5!", fontcolor="#202124"]; O1 [label="O", pos="2.2,0.9!", fontcolor="#202124"]; O2 [label="O-", pos="1.5,-0.3!", fontcolor="#202124"]; Br1 [label="Br", pos="-2.2,-0.9!", fontcolor="#202124"]; O3 [label="O", pos="-0.7,2.3!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,1.5!", fontcolor="#202124"]; C3 [label="C", pos="0.6,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="-0.6,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-1.2,1.5!", fontcolor="#202124"]; C7 [label="C", pos="0.6,-1.8!", fontcolor="#202124"]; C8 [label="C", pos="-0.6,-1.8!", fontcolor="#202124"]; C9 [label="C", pos="-1.8,0.5!", fontcolor="#202124"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C3 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C4 [label=""]; C1 -- O3 [label="="]; C2 -- N1 [label=""]; N1 -- O1 [label="="]; N1 -- O2 [label=""]; C5 -- C9 [label=""]; C9 -- Br1 [label=""]; }
Caption: 2D structure of 7-bromo-4-nitro-indan-1-one.
Predicted Physical and Chemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison with Related Compounds |
| Melting Point (°C) | 120 - 140 | The melting point of 1-bromo-4-nitrobenzene is 124-126 °C. The presence of the indanone ring system and the additional functional groups would likely influence this value. |
| Boiling Point (°C) | > 250 (with decomposition) | High molecular weight and polar functional groups suggest a high boiling point. 1-bromo-4-nitrobenzene has a boiling point of 255-256 °C. The larger indanone structure would likely lead to an even higher boiling point, with a high probability of decomposition before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nitro group and ketone moiety introduce polarity, but the overall aromatic and halogenated structure suggests limited aqueous solubility. Flavonoids, which share some structural similarities, often have low water solubility[3]. |
| Appearance | Likely a yellow or off-white solid | The nitro-aromatic system often imparts a yellow color. |
| Storage | Store at 0-8 °C | Recommended by a commercial supplier[2]. Cool and dry conditions are generally advisable for nitro-aromatic compounds to prevent degradation. |
Spectroscopic Data Interpretation (Predicted)
While experimental spectra for 7-bromo-4-nitro-indan-1-one are not published, a prediction of the key spectroscopic features can guide analytical characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will likely appear as multiplets in the aliphatic region. The aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom, leading to downfield shifts.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the ketone at a significantly downfield chemical shift. Aromatic carbons will appear in the typical range, with carbons attached to the nitro group and bromine showing characteristic shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, and the symmetric and asymmetric stretching of the nitro (NO₂) group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 256.06 g/mol . The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.
Potential Biological Activity and Applications
The indanone core is a well-established pharmacophore with a diverse range of biological activities.[1] Derivatives have been investigated for their potential as:
-
Anti-inflammatory agents: Some indanone derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4]
-
Anticancer agents: Certain indanone-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[4][5] The presence of a nitro group can sometimes enhance the anticancer properties of a molecule.
-
Antimicrobial and Antiviral agents: The indanone scaffold has been explored for the development of new antimicrobial and antiviral drugs.[5]
The presence of the bromine atom and the nitro group on the 7-bromo-4-nitro-indan-1-one structure is expected to modulate its biological activity. Halogenation can often enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the aromatic ring and participate in various biological interactions.
Caption: Relationship between the structural components and potential activities.
Plausible Synthetic Approach
While a specific, validated synthesis protocol for 7-bromo-4-nitro-indan-1-one is not detailed in the available literature, a plausible route can be conceptualized based on established organic chemistry principles for the synthesis of related indanones. A common strategy involves intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoyl chloride.
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic workflow for 7-bromo-4-nitro-indan-1-one.
Detailed Hypothetical Protocol:
-
Preparation of 3-(3-bromo-6-nitrophenyl)propanoic acid: This could potentially be achieved through a multi-step synthesis starting from a commercially available bromonitrotoluene derivative, followed by chain extension and oxidation.
-
Formation of the Acid Chloride: The synthesized propanoic acid would then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.
-
Intramolecular Friedel-Crafts Acylation: The crude acid chloride would then be subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent. This cyclization step would form the indanone ring system.
Self-Validation and Causality:
-
Choice of Reagents: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. Aluminum chloride is a standard and powerful Lewis acid catalyst for Friedel-Crafts reactions.
-
Reaction Conditions: The acylation step is typically carried out at low temperatures to control the reactivity and minimize side reactions. Anhydrous conditions are crucial as the Lewis acid catalyst is moisture-sensitive.
-
Work-up: The reaction would be quenched by carefully adding it to ice-water to decompose the aluminum chloride complex. The product would then be extracted into an organic solvent, washed, dried, and purified, likely by column chromatography.
Safety and Handling
Specific safety data for 7-bromo-4-nitro-indan-1-one is not available. However, based on its structure containing bromo and nitro functional groups, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicology: Nitro-aromatic compounds can be toxic and may cause irritation. Brominated organic compounds can also be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Fire and Reactivity: The compound is likely combustible. Keep away from heat, sparks, and open flames. The nitro group may increase its reactivity, especially at elevated temperatures.
Conclusion
7-bromo-4-nitro-indan-1-one is a molecule of interest due to its core indanone structure, which is prevalent in many biologically active compounds. While specific experimental data for this compound remains scarce, this guide provides a comprehensive overview based on the known properties of related molecules and general chemical principles. The predicted physicochemical properties, potential biological activities, and a plausible synthetic route offer a solid foundation for researchers to initiate further investigation into this compound. It is imperative that any work with this chemical is preceded by a thorough risk assessment and that the predicted properties are validated through rigorous experimentation.
References
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Fahimeh Shahab, et al. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 2021. [Link]
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MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 2024. [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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ResearchGate. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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Frontiers in Chemistry. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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ResearchGate. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. [Link]
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PubMed. Recent Developments in Biological Activities of Indanones. [Link]
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PubChem. 4-bromo-2,3-dihydro-1H-inden-2-one. [Link]
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PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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MDPI. Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. [Link]
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ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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PubChem. 7-Bromo-2,3-dihydroquinolin-4(1H)-one. [Link]
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PubMed. Recent Developments in Biological Activities of Indanones. [Link]
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Starting materials for the synthesis of 7-Bromo-4-nitro-indan-1-one
An In-depth Technical Guide to the Synthesis of 7-Bromo-4-nitro-indan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of viable synthetic strategies for preparing 7-Bromo-4-nitro-indan-1-one, a key building block in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple protocols to elucidate the underlying chemical principles, justify strategic decisions, and provide a self-validating framework for reproducible synthesis.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone scaffold is a privileged structure in organic synthesis, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its rigid bicyclic framework is a valuable motif in the design of compounds targeting a range of biological systems, including treatments for neurodegenerative diseases like Alzheimer's.[3] 7-Bromo-4-nitro-indan-1-one, with its specific substitution pattern, offers multiple points for further chemical modification, making it a highly versatile intermediate for the development of novel therapeutics and functional materials.
This guide details the primary synthetic pathways to this target molecule, focusing on the strategic introduction of the nitro and bromo substituents onto the indanone core. We will explore the critical considerations of regioselectivity governed by substituent electronic effects and provide detailed, field-proven protocols.
Part 1: Retrosynthetic Analysis and Strategic Planning
The synthesis of 7-Bromo-4-nitro-indan-1-one can be approached from several distinct pathways. The choice of strategy is dictated by starting material availability, scalability, and the desired control over regiochemistry. The core challenge lies in the sequential introduction of two deactivating, meta-directing (relative to their own position) groups onto the aromatic ring of the indanone system.
A retrosynthetic analysis reveals two primary routes involving electrophilic aromatic substitution on a pre-formed indanone ring, and a third route involving the cyclization of a pre-substituted aromatic precursor.
-
Route A: Nitration First, then Bromination. This route begins with the nitration of indan-1-one to form the key intermediate, 4-nitro-indan-1-one, followed by its subsequent bromination.
-
Route B: Bromination First, then Nitration. This alternative sequence starts with the synthesis of 7-bromo-indan-1-one, which is then subjected to nitration to install the nitro group at the C4 position.
-
Route C: Convergent Synthesis via Cyclization. This approach involves the synthesis of a 3-phenylpropanoic acid derivative already bearing the necessary bromo and nitro substituents, followed by an intramolecular Friedel-Crafts acylation to construct the indanone ring in the final step.
The diagram below illustrates these strategic approaches.
Caption: Retrosynthetic strategies for 7-Bromo-4-nitro-indan-1-one.
Part 2: Synthesis of the Indan-1-one Core: The Foundational Starting Material
Both Route A and Route B rely on indan-1-one as the primary starting material. The most reliable and widely used method for its synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its corresponding acyl chloride.[1][2][4]
Protocol 1: Synthesis of Indan-1-one from 3-Phenylpropanoic Acid
This protocol employs a strong acid catalyst to promote the intramolecular cyclization. Triflic acid is highly effective, though polyphosphoric acid (PPA) is a common, more classical alternative.[5]
Causality: The reaction proceeds via the formation of an acylium ion intermediate, which then acts as an electrophile, attacking the electron-rich aromatic ring to form the five-membered ketone ring. The use of a strong acid is essential to generate a sufficient concentration of this reactive intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylpropanoic acid (1.0 eq) in a suitable solvent such as dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add triflic acid (3.0-4.0 eq) to the stirred solution.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure indan-1-one.[4][5]
Part 3: Stepwise Functionalization Strategies
With a reliable source of indan-1-one, we can now explore the sequential introduction of the nitro and bromo groups.
Route A: Bromination of 4-Nitro-indan-1-one
This route first installs the strongly deactivating nitro group, which significantly influences the subsequent bromination step.
Step 1: Synthesis of 4-Nitro-indan-1-one
The nitration of indan-1-one must be performed under carefully controlled conditions to favor the formation of the 4-nitro isomer.
Causality: The outcome of the electrophilic nitration is a balance between the activating effect of the C2-C3 alkyl bridge (ortho-, para-directing) and the deactivating effect of the C1-carbonyl group (meta-directing). The C4 position is para to the activating alkyl portion and meta to the deactivating carbonyl, making it the most electronically favored position for substitution.
Protocol 2: Nitration of Indan-1-one
-
Reaction Setup: Add indan-1-one (1.0 eq) to concentrated sulfuric acid at a temperature maintained below 35 °C.[6]
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Reagent Addition: Cool the indanone solution and add the nitrating mixture dropwise, ensuring the temperature does not exceed 35 °C.[6]
-
Reaction: Stir the mixture vigorously for 1-2 hours at room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice, which will cause the solid product to precipitate.
-
Purification: Collect the crude 4-nitro-indan-1-one by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Bromination of 4-Nitro-indan-1-one
This step is challenging due to the severe deactivation of the aromatic ring by the nitro group. The reaction requires forcing conditions and a potent brominating agent.[7] Photochemical bromination has also been reported for 4-nitro indan.[8]
Causality: The nitro group at C4 and the carbonyl at C1 strongly deactivate the ring towards further electrophilic substitution. However, the C7 position is meta to the nitro group and meta to the carbonyl group, making it the least deactivated position available for bromination.
Protocol 3: Bromination of 4-Nitro-indan-1-one
-
Reaction Setup: Dissolve 4-nitro-indan-1-one (1.0 eq) and bromine (1.1 eq) in 96% sulfuric acid.[7]
-
Catalyst Addition: Add nitric acid dropwise to the solution at 60 °C. The nitric acid serves to generate a more potent electrophilic bromine species in situ.[7]
-
Reaction: Stir the mixture at 60-80 °C for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: After cooling, pour the reaction mixture onto an ice/water slurry.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry to yield crude 7-Bromo-4-nitro-indan-1-one. Further purification can be achieved by column chromatography or recrystallization.
Caption: Workflow for the synthesis of 7-Bromo-4-nitro-indan-1-one via Route A.
Route B: Nitration of 7-Bromo-indan-1-one
This route reverses the sequence, starting with bromination.
Step 1: Synthesis of 7-Bromo-indan-1-one
The synthesis of 7-halo-indanones can be achieved through the cyclization of appropriately substituted precursors, such as 3-chloro-1-(2-halophenyl)propan-1-one, under Friedel-Crafts conditions.[9]
Protocol 4: Synthesis of 7-Bromo-indan-1-one
-
Precursor Synthesis: Synthesize 3-chloro-1-(2-bromophenyl)propan-1-one via Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride.
-
Cyclization: Treat the resulting ketone with a strong Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures (e.g., 150 °C) to induce intramolecular cyclization to 7-bromo-indan-1-one.[9]
Step 2: Nitration of 7-Bromo-indan-1-one
The final step involves the nitration of the brominated intermediate.
Causality: The bromine atom at C7 is a deactivating but ortho-, para- directing group. The C4 position is para to the bromine atom. While the ring is deactivated overall, the directing effect of the bromine strongly favors substitution at the C4 position.
Protocol 5: Nitration of 7-Bromo-indan-1-one
-
Reaction Setup: Dissolve 7-bromo-indan-1-one (1.0 eq) in concentrated sulfuric acid, maintaining a low temperature.
-
Nitrating Mixture: Use a standard nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the solution of the starting material. Control the temperature carefully to avoid side reactions.
-
Work-up & Purification: Follow the same quench, precipitation, and purification steps as described in Protocol 2.
Caption: Workflow for the synthesis of 7-Bromo-4-nitro-indan-1-one via Route B.
Part 4: Data Summary and Strategic Comparison
The selection of the optimal synthetic route depends on several factors, including reaction yields, safety, and reagent availability.
| Route | Starting Material | Key Intermediates | Key Reagents | Advantages | Challenges |
| A | Indan-1-one | 4-Nitro-indan-1-one | HNO₃, H₂SO₄, Br₂ | Good control of initial nitration. | Final bromination step is on a highly deactivated ring, requiring harsh conditions. |
| B | Indan-1-one | 7-Bromo-indan-1-one | AlCl₃, HNO₃, H₂SO₄ | Final nitration is well-directed by the bromine atom. | Synthesis of 7-bromo-indan-1-one can be lower yielding or require more steps.[9] |
| C | Substituted Benzene | 3-(2-bromo-5-nitrophenyl) propanoic acid | PPA or Triflic Acid | Convergent approach, potentially fewer steps overall. | Synthesis of the substituted propanoic acid precursor can be complex. |
Conclusion and Senior Scientist Recommendation
For laboratory-scale synthesis, Route A (Nitration followed by Bromination) often represents the most practical and reliable pathway. The synthesis of the 4-nitro-indan-1-one intermediate is a well-established and high-yielding reaction. While the subsequent bromination of this deactivated substrate requires careful execution and potentially harsh conditions, it is often more straightforward than the multi-step synthesis of the 7-bromo-indan-1-one required for Route B. The directing group effects are predictable, and the protocols are robust. For industrial-scale production, a convergent approach like Route C might be more economical, provided an efficient synthesis for the substituted phenylpropanoic acid precursor can be developed.
This guide provides the strategic framework and detailed methodologies necessary for the successful synthesis of 7-Bromo-4-nitro-indan-1-one. Researchers should always conduct their own risk assessments and optimization studies for any chemical synthesis.
References
-
PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. Retrieved from [Link]
-
Organic Letters - ACS Publications. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Retrieved from [Link]
- Unknown Source. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.
- Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
-
ResearchGate. (2015). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]
-
Katarzyna, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2326-2361. Retrieved from [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3, 37-41. Retrieved from [Link]
Sources
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- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
Strategic Protocol for Solubility and Stability Profiling of 7-Bromo-4-nitro-indan-1-one
Topic: Solubility and Stability Studies of 7-Bromo-4-nitro-indan-1-one Content Type: In-depth Technical Guide / Strategic Protocol Audience: Researchers, Senior Scientists, and Pre-formulation Specialists
Executive Summary: The Scaffold Challenge
7-Bromo-4-nitro-indan-1-one (CAS: 1260018-07-2) represents a critical intermediate scaffold in the synthesis of fused-ring bioactive agents, particularly in the development of kinase inhibitors and modulation of G-protein coupled receptors. While its synthetic utility is documented, its physicochemical profile remains under-characterized in public literature.
This guide provides a first-principles strategic protocol for establishing the solubility and stability profile of this compound. Unlike generic small molecules, the presence of the electron-withdrawing nitro group at C4 and the bromine at C7 on the indanone core creates specific stability risks—particularly regarding photolytic degradation and base-catalyzed enolization—that must be proactively managed during pre-formulation and process development.
Physicochemical Profiling & In Silico Predictions
Before initiating wet-lab experiments, we must establish the theoretical baseline to optimize experimental design.
-
Structural Analysis: The indan-1-one core is rigid. The 4-nitro and 7-bromo substituents significantly increase lipophilicity compared to the parent indanone.
-
Predicted LogP: ~2.4 – 2.7 (High lipophilicity indicates poor aqueous solubility).
-
pKa (Theoretical): The molecule is neutral at physiological pH. However, the
-protons at C2 are weakly acidic (pKa 19-20), susceptible to deprotonation by strong bases, leading to enolate formation. -
UV Chromophores: The conjugated ketone and nitro-aromatic system suggest strong UV absorption (
likely ~250-300 nm), facilitating HPLC-UV detection.
Implication for Protocol:
Do not rely on simple aqueous buffers. The study design must include surfactant-mediated media (e.g., SLS, Tween 80) and organic co-solvents to achieve detectable concentrations.
Analytical Method Development (The Foundation)
You cannot assess stability without a validated, stability-indicating method. The following HPLC protocol is recommended as the starting point for validation.
Recommended HPLC Conditions
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus). Rationale: High surface area for retaining polar degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA (200–400 nm). Extract chromatograms at 254 nm and 280 nm.
-
Column Temp: 30°C.
Method Validation Workflow (Visualization)
Figure 1: Analytical Method Validation Workflow ensuring the method is stability-indicating before commencing degradation studies.
Solubility Profiling Protocol
Since 7-Bromo-4-nitro-indan-1-one is expected to be a "brick dust" molecule (poorly soluble, high melting point), standard equilibrium solubility tests may take days.
Experimental Setup
Method: Shake-flask method (Thermodynamic Solubility). Duration: 24, 48, and 72 hours to ensure equilibrium. Temperature: 37°C ± 0.5°C (Biorelevant) and 25°C (Storage).
Solvent Matrix & Rationale
| Solvent System | Purpose | Expected Outcome |
| 0.1N HCl (pH 1.2) | Mimic Gastric Fluid | Very Low (Neutral molecule) |
| Phosphate Buffer pH 6.8 | Mimic Intestinal Fluid | Very Low |
| FaSSIF / FeSSIF | Biorelevant Media | Moderate (Micellar solubilization) |
| DMSO / DMA | Stock Solution / Synthesis | High (>50 mg/mL) |
| Ethanol / Methanol | Process Solvents | Moderate to High |
| Water + 0.5% SLS | QC Release Media | Enhanced (Surfactant effect) |
Critical Step:
Analyze the solid residue by XRPD (X-Ray Powder Diffraction) after the solubility experiment. Why? To detect any solvent-mediated phase transformation (e.g., conversion to a hydrate or polymorph), which would alter solubility data.
Stability & Forced Degradation (Stress Testing)
This section defines the "Kill Experiments" designed to identify intrinsic stability weaknesses.
Stress Conditions Matrix
Perform these tests at a concentration of 1 mg/mL (using co-solvent if necessary).
| Stress Type | Condition | Duration | Target Degradation | Mechanism Probe |
| Acid Hydrolysis | 1N HCl, 60°C | 1-7 Days | 5-20% | Cleavage of substituents (rare for this core) |
| Base Hydrolysis | 0.1N NaOH, Ambient | 1-24 Hours | 5-20% | High Risk: |
| Oxidation | 3% | 1-24 Hours | 5-20% | N-oxidation or Benzylic oxidation |
| Thermal | 80°C (Solid State) | 7 Days | <5% | Crystal lattice stability |
| Photostability | 1.2M Lux hours | ICH Q1B Cycle | Variable | High Risk: Nitro-group photoreduction |
Specific Degradation Pathways
-
Base-Catalyzed Instability: The indanone ring is prone to enolization at C2. In the presence of base (0.1N NaOH), expect the formation of dimers (Aldol-type condensation products).
-
Mitigation: If degradation >20% in 1 hour, repeat with milder base (pH 8-9 buffer).
-
-
Photolysis: Nitro-aromatics are notoriously light-sensitive. The nitro group can reduce to a nitroso or hydroxylamine intermediate under UV light.
-
Protocol: Wrap control samples in aluminum foil. If significant degradation occurs in light samples, the compound requires amber glassware for all future handling.
-
Stability Decision Tree (Visualization)
Figure 2: Decision logic for interpreting stress testing results and implementing process controls.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
Blessy, M., et al. (2014). "Stress testing and development of stability-indicating method." Journal of Pharmaceutical Analysis, 4(3), 159-165. Link
-
Ahmed, N. (2016).[1][2] "Synthesis and biological activities of 1-indanone derivatives: A review." Beilstein Journal of Organic Chemistry, 12, 48-85. (Provides structural context for indanone reactivity). Link
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Informa Healthcare. (Authoritative text on forced degradation protocols).
Sources
Thermochemical Profiling & Stability Analysis: 7-Bromo-4-nitro-indan-1-one
The following technical guide is structured as a high-level whitepaper and operational protocol for the thermochemical and stability analysis of 7-Bromo-4-nitro-indan-1-one . This document assumes the reader is a subject matter expert in physical organic chemistry or pharmaceutical development.
Technical Whitepaper | Version 1.0 Target Analyte: 7-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one (CAS: 1260018-07-2)[1]
Executive Technical Summary
7-Bromo-4-nitro-indan-1-one represents a critical bifunctional scaffold in the synthesis of neuroactive agents (e.g., rasagiline analogues) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its utility lies in the orthogonal reactivity of the electrophilic carbonyl, the nucleophilic aromatic substitution potential of the nitro group, and the cross-coupling utility of the aryl bromide.
However, the juxtaposition of a high-energy nitro group with a sterically congested "peri-substituted" bromide (C7 position relative to C1-carbonyl) introduces significant thermochemical strain. This guide establishes a rigorous protocol for determining the Standard Molar Enthalpy of Formation (
Key Predicted Parameters:
-
Peri-Strain Contribution: +15 to +25 kJ/mol (destabilizing interaction between C7-Br and C1=O).[1]
-
Estimated
: -80 to -120 kJ/mol (estimation via Group Additivity + Strain Correction). -
Critical Onset Temperature (
): Anticipated >210°C (exothermic decomposition of nitroarene).[1]
Theoretical Thermochemistry: In-Silico Estimation Protocol
Before wet-lab calorimetry, a baseline must be established using Group Additivity (Benson’s Method) corrected for specific steric interactions.[1]
Structural Strain Analysis (The "Peri-Effect")
In 1-indanone systems, substituents at the C7 position occupy the "peri" region relative to the C1 carbonyl oxygen. Unlike standard ortho-substitution, the rigid bicyclic framework prevents rotation to relieve steric clash.[1]
-
Interaction: Van der Waals repulsion between the lone pairs of the Carbonyl Oxygen (O1) and the Bromine (Br7).
-
Thermochemical Consequence: This interaction significantly raises the ground state enthalpy, making the molecule less stable than predicted by simple additivity.
Group Additivity Calculation (Benson Type)
We construct the theoretical
| Component / Group | Increment ( | Source / Rationale |
| Base: Indan-1-one (g) | -130.5 | Lit.[1][2] value (approx) for parent scaffold |
| Correction: H | +6.5 | Aromatic nitro substitution (destabilizing vs H) |
| Correction: H | +12.0 | Aromatic bromo substitution |
| Correction: Peri-Strain (Br...O) | +22.0 | Estimated strain energy (derived from 1,8-naphthalene data) |
| Correction: Ortho/Para Interactions | -2.0 | Minor electronic stabilization (Br and NO2 are para) |
| Predicted | -92.0 | Net Gas Phase Enthalpy |
| Est.[1] Sublimation Enthalpy ( | +105.0 | Based on MW and polarity (Nitro/Bromo/Ketone) |
| Predicted | -197.0 |
Note: The solid-phase prediction is highly sensitive to the Crystal Lattice Energy (
Computational Validation Pipeline (DFT)
To validate the additivity model, the following Gaussian/ORCA input block is recommended to calculate the isodesmic reaction energy:
[1]
Experimental Characterization Protocols
Trustworthiness in thermochemistry requires self-validating experimental cycles.[1]
Combustion Calorimetry (Primary Standard)
Objective: Determine
-
Instrument: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).[1]
-
Crucial Step (Halogen Correction): The presence of Bromine requires specific bomb solution chemistry.
-
Additive: 10 mL of 1.0 M arsenious oxide (
) or hydrazine solution must be added to the bomb to reduce free bromine ( ) to bromide ( ). Without this, the final state of Br is undefined, invalidating the data. -
Wash Analysis: Post-combustion bomb washings must be titrated (potentiometric titration with
) to quantify total bromide and verify 100% reduction.[1]
-
Workflow Diagram:
Knudsen Effusion / Sublimation Calorimetry
Objective: Measure
-
Method: Quartz Crystal Microbalance (QCM) or TGA-based effusion.[1]
-
Protocol: Isothermal mass loss measurements at T = 80°C, 90°C, 100°C (well below melting).
-
Plot:
vs (Clausius-Clapeyron).[1] Slope yields .[1][3]
Thermal Stability & Safety Analysis (DSC/TGA)
Nitro-aromatics are inherently energetic.[1] The "4-nitro" position on the indanone ring is susceptible to specific decomposition pathways involving the alkyl ring.
Differential Scanning Calorimetry (DSC)
-
Conditions: Sealed Gold-plated high-pressure crucibles (to prevent evaporation before decomposition).
-
Ramp Rates: 2, 5, 10, and 20 K/min (for Kissinger Kinetic Analysis).[1]
-
Acceptance Criteria for Scale-up:
- must be > 100°C above the maximum processing temperature.[1]
-
Energy of Decomposition (
) > 500 J/g classifies the material as "High Energy" requiring blast shielding.
Decomposition Pathway (The "Nitro-Acip" Risk)
In 4-nitro-indanones, the C5-H and C3-H protons are spatially relevant.[1] High-temperature tautomerization can lead to aci-nitro forms, which are shock-sensitive.[1]
Safety Decision Tree:
Synthesis Context & Impurity Profiling
The thermochemical data is only valid for high-purity material.[1] The synthesis of 7-bromo-4-nitro-indan-1-one typically proceeds via:
-
Cyclization: 3-(4-bromo-phenyl)-propanoic acid derivatives (often yields the 6-bromo isomer unless blocked).[1]
-
Nitration: Nitration of 7-bromo-indan-1-one.
References
-
Standard Molar Enthalpies of Formation of Indan-1-one Derivatives Source: National Institute of Standards and Technology (NIST) WebBook.[1][8] URL:[Link] (Used for baseline indan-1-one gas phase enthalpy).[1]
-
Benson Group Additivity Values for Functionalized Aromatics Source: NIST / J. Phys.[1] Chem. Ref. Data. URL:[Link] (Source for Ar-NO2 and Ar-Br increments).[1]
-
Thermal Stability of Nitroaromatic Compounds (DSC/TGA Protocols) Source: Journal of Thermal Analysis and Calorimetry.[1] URL:[Link] (General protocols for nitro-compound safety analysis).
-
Combustion Calorimetry of Organobromine Compounds Source: IUPAC Technical Reports (Experimental Thermodynamics).[1] URL:[Link] (Protocol for using arsenious oxide in bomb calorimetry).
Sources
- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. youtube.com [youtube.com]
- 4. nist.gov [nist.gov]
- 5. Standard enthalpy of formation- Definition, Applications and Solved Examples [allen.in]
- 6. jyx.jyu.fi [jyx.jyu.fi]
- 7. Khan Academy [khanacademy.org]
- 8. Benson group increment theory - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on the X-ray Crystal Structure of 7-Bromo-4-nitro-indan-1-one: A Methodological and Predictive Analysis
A Note on Data Availability: As of the latest database searches, a solved X-ray crystal structure for 7-Bromo-4-nitro-indan-1-one has not been deposited in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose: it provides a robust, field-proven methodological framework for determining such a structure, from synthesis to final refinement, and it offers an expert projection of the key structural features and intermolecular interactions that would be anticipated, based on analyses of closely related compounds. This document is designed for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of small molecules.
Introduction
7-Bromo-4-nitro-indan-1-one is a substituted indanone, a class of compounds recognized as important intermediates in the synthesis of pharmaceuticals and natural products.[1] The indanone framework is present in molecules with a wide range of biological activities, including diuretic, anti-Parkinson, and antidepressant properties.[1] The introduction of a bromine atom and a nitro group onto the indanone scaffold is expected to significantly influence its chemical reactivity, biological activity, and solid-state properties. The bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the electron-withdrawing nitro group can modulate the electronic properties of the aromatic ring and participate in specific intermolecular interactions.[2][3]
Understanding the precise three-dimensional arrangement of atoms in 7-Bromo-4-nitro-indan-1-one through single-crystal X-ray diffraction is paramount.[4] This technique provides definitive information on molecular geometry, conformation, and the subtle non-covalent interactions that govern how molecules pack in the solid state.[4][5] These packing arrangements can have profound implications for a compound's physical properties, including solubility, melting point, stability, and bioavailability—critical parameters in drug development.[6] This guide will detail the necessary steps to achieve this structural determination and analyze the anticipated results.
Part 1: Proposed Synthesis and Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Protocol
A plausible route to 7-Bromo-4-nitro-indan-1-one would involve the cyclization of a suitable 3-arylpropionic acid precursor, a common strategy for synthesizing indanones.[7] The specific challenge lies in the controlled introduction of the bromo and nitro substituents. A potential synthetic workflow is outlined below. It is important to note that optimization of reaction conditions would be necessary.
Step-by-Step Proposed Synthesis:
-
Starting Material: Commercially available 3-(3-bromophenyl)propanoic acid.
-
Nitration: Regioselective nitration of the aromatic ring. Due to the directing effects of the bromo and propanoic acid groups, a mixture of isomers is possible. Careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature is crucial. The desired 3-(3-bromo-6-nitrophenyl)propanoic acid would need to be isolated and purified.
-
Intramolecular Friedel-Crafts Acylation: The purified propanoic acid derivative is then cyclized to form the indanone ring. This is typically achieved using a strong acid or Lewis acid catalyst, such as polyphosphoric acid (PPA) or AlCl₃.[7] Microwave-assisted synthesis has also been shown to be effective for this transformation, often leading to shorter reaction times and improved yields.[7]
-
Purification: The final product, 7-Bromo-4-nitro-indan-1-one, must be rigorously purified, typically by column chromatography followed by recrystallization, to remove any isomeric byproducts or unreacted starting materials. Purity is essential for successful crystallization.
Crystal Growth: The Causality Behind the Art
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered aggregation of molecules from a supersaturated solution. The choice of solvent and crystallization technique is critical and often determined empirically.
Recommended Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks. The key is to identify a solvent in which the compound has moderate solubility. Solvents such as acetone, ethyl acetate, or mixtures with hexane could be effective.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Temperature Gradient: A saturated solution of the compound at an elevated temperature is slowly cooled. This reduction in temperature decreases solubility, leading to crystallization. The cooling rate must be carefully controlled to prevent rapid precipitation, which results in a microcrystalline powder.
Part 2: The X-ray Diffraction Workflow
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of structure determination can begin. This is a well-established, multi-stage process.[8]
Caption: The comprehensive workflow from chemical synthesis to final structural analysis and deposition.
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (usually to ~100 K). This low temperature minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to a specific set of crystal planes (hkl) and its intensity is recorded.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a list of structure factor amplitudes (|Fₒ|).
-
Structure Solution: This is the critical step of solving the "phase problem." Since the detector only measures intensities, the phase information associated with each diffraction spot is lost. For small molecules like 7-Bromo-4-nitro-indan-1-one, direct methods are typically successful. These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[8] The presence of the heavy bromine atom also makes the Patterson method a viable alternative.
-
Structure Refinement: The initial electron density map will show peaks corresponding to atomic positions. An initial model of the molecule is built into this density. This model is then refined using a least-squares procedure, which iteratively adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|F꜀|).[10][11] The quality of the fit is monitored by the R-factor (R1). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]
Part 3: Projected Structural Features and Analysis
While the definitive structure is unknown, we can make authoritative predictions about the molecular geometry and intermolecular interactions based on known structures containing similar functional groups.
Anticipated Crystallographic Data
The following table summarizes expected crystallographic parameters for 7-Bromo-4-nitro-indan-1-one, based on data from similar structures like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[9]
| Parameter | Expected Value / Type | Rationale / Comparative Source |
| Chemical Formula | C₉H₆BrNO₃ | From molecular structure[13] |
| Formula Weight | 256.06 g/mol | From molecular structure[13] |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules[14][15] |
| Space Group | P2₁/c or Pna2₁ | Common centrosymmetric/non-centrosymmetric space groups |
| Temperature | 100-150 K | Standard for data collection to reduce thermal motion |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography |
| Final R1 [I>2σ(I)] | < 0.05 | Target for a well-refined structure |
| wR2 (all data) | < 0.15 | Target for a well-refined structure |
Molecular Geometry and Conformation
Caption: Molecular structure of 7-Bromo-4-nitro-indan-1-one with standard atom numbering.
The indanone core consists of a planar benzene ring fused to a non-planar five-membered ring. The cyclopentanone ring is expected to adopt an envelope or twist conformation to relieve ring strain. The nitro group is likely to be slightly twisted out of the plane of the aromatic ring.[15]
The Role of Bromo and Nitro Groups in Crystal Packing
The presence of both a bromine atom and a nitro group provides a rich landscape for directed, non-covalent interactions that will govern the supramolecular assembly.
-
Halogen Bonding: The bromine atom is a potential halogen bond donor. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential (a σ-hole) on the bromine atom, allowing it to interact favorably with Lewis basic sites. A likely and significant interaction is a Br···O halogen bond, where the acceptor is an oxygen atom from the nitro group or the ketone group of a neighboring molecule.[3] Such interactions are highly directional and can lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice.[3]
-
Nitro Group Interactions: The nitro group is a versatile participant in intermolecular interactions. The oxygen atoms are excellent hydrogen bond acceptors, readily forming C–H···O interactions with aromatic or aliphatic C-H groups of adjacent molecules.[16] Furthermore, interactions between nitro groups themselves (NO₂···NO₂) or between a nitro group and an aromatic ring (NO₂···π) are known to contribute significantly to crystal packing stability.[16][17]
-
π–π Stacking: The planar aromatic rings are likely to engage in π–π stacking interactions, where the rings of adjacent molecules pack in a parallel-displaced or T-shaped arrangement. These interactions are a common feature in the crystal structures of aromatic compounds and contribute to the overall cohesive energy of the crystal.[9]
Caption: Key potential intermolecular interactions governing the crystal packing of 7-Bromo-4-nitro-indan-1-one.
Conclusion
While the definitive crystal structure of 7-Bromo-4-nitro-indan-1-one remains to be determined, this guide provides a comprehensive framework for its elucidation and an expert projection of its structural characteristics. The outlined methodologies for synthesis, crystallization, and X-ray diffraction analysis represent a standard and robust approach in modern structural chemistry. The predicted interplay of halogen bonding, hydrogen bonding, and π–π stacking, driven by the bromo and nitro functional groups, highlights the complex yet predictable nature of supramolecular assembly. The determination of this structure would provide valuable insights for medicinal chemists and materials scientists, contributing to a deeper understanding of structure-property relationships in this important class of compounds.
References
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Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
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MDPI. (2022). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. MDPI. Available at: [Link]
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NIH. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. Available at: [Link]
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PubChem. (n.d.). 1-Indanone, 4-bromo-. PubChem. Available at: [Link]
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ACS Publications. (2026). Supporting Information. American Chemical Society. Available at: [Link]
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ResearchGate. (2025). Importance of O...N interaction between nitro groups in crystals. ResearchGate. Available at: [Link]
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MIT OpenCourseWare. (n.d.). Structure refinement. Massachusetts Institute of Technology. Available at: [Link]
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Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Google Patents.
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ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
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Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. matcrys.org. Available at: [Link]
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ResearchGate. (2022). Crystal structure of (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, C18H15BrO2. ResearchGate. Available at: [Link]
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NIH. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. National Institutes of Health. Available at: [Link]
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UPenn Physics. (n.d.). XRD Basics. University of Pennsylvania. Available at: [Link]
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ResearchGate. (n.d.). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. ResearchGate. Available at: [Link]
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ResearchGate. (2014). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]
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Durham University. (n.d.). Structure solution and refinement: introductory strategies. Durham University. Available at: [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
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Royal Society of Chemistry. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available at: [Link]
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SpringerLink. (2021). Back-to-Basics tutorial: X-ray diffraction of thin films. Journal of Electroceramics. Available at: [Link]
-
ResearchGate. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Available at: [Link]
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NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. Available at: [Link]
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University of Glasgow. (n.d.). Introduction to Structure Refinement. University of Glasgow. Available at: [Link]
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NIH. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. National Institutes of Health. Available at: [Link]
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Technical Guide: Safety, Handling, and Toxicity of Bromo-Nitro Compounds
Executive Summary
Bromo-nitro compounds, specifically 2-bromo-2-nitropropane-1,3-diol (Bronopol) and 2,2-dibromo-3-nitrilopropionamide (DBNPA) , represent a class of high-efficacy biocides used widely in industrial water treatment, paper manufacturing, and cosmetics. While their utility stems from their ability to oxidize thiol groups in microbial enzymes, this same reactivity presents significant acute toxicity, corrosivity, and instability hazards.
This guide provides a technical framework for the safe management of these compounds, focusing on their degradation pathways, the critical risk of nitrosamine formation, and strict engineering controls required to prevent exposure.
Chemical Nature & Reactivity
The core hazard of this class lies in the electron-withdrawing nature of the nitro (
Mechanism of Action
These compounds function as electrophilic agents. They react with essential thiol (
-
Bronopol: Reacts with thiols to generate superoxide and peroxide radicals, leading to oxidative damage.
-
DBNPA: Functions as a quick-kill biocide by reacting almost instantaneously with sulfur-containing nucleophiles.
Degradation & The Nitrosamine Hazard
The most critical chemical safety parameter for bromo-nitro compounds is their instability at alkaline pH and elevated temperatures. Decomposition releases formaldehyde and nitrite ions. In the presence of secondary amines (common in formulations or biological contaminants), these nitrites drive the formation of carcinogenic N-nitrosamines .[1][2]
Diagram 1: Bronopol Degradation & Nitrosamine Formation Pathway
The following diagram illustrates the degradation cascade of Bronopol under alkaline conditions, highlighting the critical control point for preventing nitrosamine generation.
Figure 1: Mechanism of alkaline decomposition of Bronopol leading to the release of formaldehyde and nitrite, the precursors for carcinogenic nitrosamine formation.[3]
Toxicity Profile
Bromo-nitro compounds exhibit a distinct toxicity profile characterized by high acute irritation (eyes/skin) and specific systemic effects upon ingestion or inhalation.[4]
Comparative Toxicity Data
The table below synthesizes key toxicological endpoints for the two primary compounds.
| Parameter | Bronopol (CAS 52-51-7) | DBNPA (CAS 10222-01-2) |
| Acute Oral LD50 (Rat) | 307 mg/kg (Moderate) | 178 - 335 mg/kg (Moderate) |
| Acute Dermal LD50 (Rat) | > 2000 mg/kg (Low systemic) | > 2000 mg/kg (Low systemic) |
| Inhalation LC50 (Rat) | > 0.588 mg/L (4h) (Dust/Mist) | 0.32 mg/L (4h) (High Toxicity ) |
| Skin Irritation | Moderate to Severe | Corrosive / Severe Irritant |
| Eye Irritation | Severe / Permanent Damage | Corrosive / Permanent Damage |
| Sensitization | Non-sensitizer (mostly) | Strong Skin Sensitizer |
| Aquatic Toxicity (LC50 Fish) | ~20 mg/L (Rainbow Trout) | 1.0 - 3.3 mg/L (Very Toxic ) |
Clinical Effects[4][5][6][7]
-
Ocular: Both compounds are severe eye hazards.[4][5][6] Contact with pure powder or concentrated solutions can cause irreversible corneal opacity.
-
Dermal: DBNPA is a potent sensitizer; repeated low-level exposure can lead to allergic contact dermatitis. Bronopol is primarily an irritant.
-
Systemic: Inhalation of dusts causes severe respiratory tract irritation, dyspnea, and pulmonary edema.
Safe Handling & Engineering Controls
Incompatibility Matrix
To prevent uncontrolled decomposition or hazardous reactions, strictly segregate bromo-nitro compounds from:
-
Bases/Alkalis (pH > 8): Triggers rapid decomposition and release of formaldehyde/nitrites.
-
Amines: specifically secondary amines (e.g., diethanolamine), to prevent nitrosamine formation.
-
Reducing Agents: Can cause rapid, exothermic debromination.
-
Metals: Aluminum and carbon steel are susceptible to corrosion by DBNPA; use stainless steel (316) or glass-lined equipment.
Operational Workflow
The following decision tree outlines the required safety logic for handling these compounds in a laboratory or pilot plant setting.
Figure 2: Operational safety decision tree for handling Bronopol and DBNPA, emphasizing dust control and chemical compatibility checks.
Storage Protocols
-
Temperature: Store below 25°C. DBNPA is particularly heat-sensitive and can degrade exothermically.
-
Container: Keep in original containers. Do not use aluminum or mild steel.[6]
-
Ventilation: Store in a cool, well-ventilated area equipped with corrosion-resistant exhaust if open handling occurs.
Emergency Procedures
Spill Management
-
Evacuate: Remove non-essential personnel.
-
PPE: Don full PPE including a full-face respirator with organic vapor/acid gas cartridges and particulate pre-filter.
-
Neutralization: Do not use basic solutions (ammonia/soda ash) to clean spills, as this accelerates decomposition. Adsorb liquids with inert clay or vermiculite.
-
Disposal: Incineration is the preferred method for disposal, ensuring complete combustion of the organobromine matrix.
Fire Fighting
-
Hazards: Thermal decomposition produces toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[5]
-
Media: Use water spray, foam, or dry chemical.[6] Cool containers with water spray to prevent pressure build-up and rupture.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2450: Bronopol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Bronopol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2-dibromo-2-cyanoacetamide (DBNPA).[4] Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. Retrieved from [Link]
-
Shepherd, J.A., et al. (1988). Nitrosamine formation in Bronopol preserved cosmetics. Journal of the Society of Cosmetic Chemists. Retrieved from [Link]
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Methodological & Application
Reaction of the ketone group in 7-Bromo-4-nitro-indan-1-one
Technical Application Note: Functionalization Strategies for the C1-Ketone in 7-Bromo-4-nitro-indan-1-one
Introduction & Structural Analysis
7-Bromo-4-nitro-indan-1-one (CAS 1260018-07-2) represents a highly specialized scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] Its utility lies in its three orthogonal handles: the C1-ketone , the C7-bromide , and the C4-nitro group .[1]
This guide focuses exclusively on the chemoselective transformation of the C1-ketone . Successful functionalization here requires navigating a complex steric and electronic landscape:
-
Steric Gatekeeping (The 7-Bromo Effect): The bromine atom at position 7 is spatially proximal to the C1-carbonyl.[1] Unlike a typical meta or para substituent, the 7-bromo group exerts a "peri-like" steric pressure, significantly hindering the trajectory of bulky nucleophiles (Burgi-Dunitz angle).[1]
-
Electronic Activation (The 4-Nitro Effect): The nitro group at position 4 is a strong electron-withdrawing group (EWG).[1] Through-bond induction increases the electrophilicity of the C1-carbonyl, making it highly reactive toward small nucleophiles (e.g., hydride), but also prone to over-reaction or side reactions (e.g., enolization).[1]
-
Chemoselectivity Challenge: The primary risk in manipulating the ketone is the inadvertent reduction of the chemically sensitive nitro group. Protocols must strictly exclude heterogeneous catalysts (Pd/C, Raney Ni) and strong single-electron transfer (SET) reductants.[1]
Reaction Landscape Visualization
The following diagram illustrates the divergent pathways available for the C1-ketone, highlighting the critical decision points for chemoselectivity.
Figure 1: Divergent functionalization pathways for 7-bromo-4-nitro-indan-1-one, highlighting the chemoselectivity "danger zone" (Red).[1]
Module 1: Stereoselective Reduction (Protocol)[1]
Objective: Convert the ketone to a chiral alcohol while preserving the nitro group. Challenge: The 7-Br substituent blocks the coordination of bulky chiral catalysts. Solution: Use the Corey-Bakshi-Shibata (CBS) Reduction .[1] The small size of the borane reagent allows it to bypass the steric blockade of the 7-bromo group better than bulky Transfer Hydrogenation (Ru/TsDPEN) catalysts.
Protocol: (S)-Selective CBS Reduction
Reagents:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene)[1]
-
Borane-dimethylsulfide complex (BMS) or BH3[1]·THF
-
Anhydrous THF[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under Argon. Charge with 7-bromo-4-nitro-indan-1-one (1.0 eq, 5 mmol) and dissolve in anhydrous THF (0.2 M concentration).
-
Catalyst Loading: Cool the solution to -20°C . Add (R)-Me-CBS catalyst (0.1 eq).[1] Note: The lower temperature is crucial to maximize enantioselectivity given the highly reactive nature of the nitro-activated ketone.
-
Reduction: Add BH3·THF (0.6 eq) dropwise over 30 minutes via syringe pump.
-
Mechanism:[3] The Borane coordinates to the Nitrogen of the oxazaborolidine, activating it. The ketone coordinates to the Boron, positioning the hydride delivery from the "open" face, away from the 7-Br steric wall.
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).[1]
-
Quench: Once complete (~2 hours), slowly add MeOH (5 mL) at -20°C. Caution: Hydrogen gas evolution.
-
Workup: Warm to room temperature. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with 1N HCl (to remove catalyst), NaHCO3, and Brine.
-
Purification: Flash chromatography on Silica Gel.
Data Summary: Reduction Agents Comparison
| Reagent | Chemoselectivity (NO2 safe?) | Stereoselectivity | Yield | Notes |
| NaBH4 / MeOH | High | Racemic | >90% | Standard method for racemic alcohol.[1] |
| H2 / Pd/C | Fail | N/A | N/A | Do Not Use. Reduces NO2 to NH2 immediately.[1] |
| (R)-CBS / BH3 | High | High (>90% ee) | 85-90% | Recommended for chiral synthesis.[1] |
| Luche (NaBH4/CeCl3) | High | Racemic | >95% | Use if 1,2-reduction is sluggish (rare here).[1] |
Module 2: Reductive Amination (Protocol)
Objective: Install an amine at C1.[1][4] Challenge: Formation of the intermediate imine is slow due to the 7-Br steric hindrance. Standard conditions (amine + acid) often stall.[1] Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis Acid and water scavenger to force imine formation.[1]
Protocol: Ti(OiPr)4 Mediated Reductive Amination
Reagents:
-
Primary Amine (1.2 eq)[1]
-
Titanium(IV) isopropoxide (1.5 eq)[1]
-
Sodium Borohydride (NaBH4) (1.5 eq)[1]
-
Absolute Ethanol[1]
Step-by-Step Methodology:
-
Imine Formation: In a sealed tube, combine 7-bromo-4-nitro-indan-1-one (1.0 eq) and the Amine (1.2 eq).[1]
-
Lewis Acid Addition: Add Ti(OiPr)4 (1.5 eq) neat.[1] The mixture may become viscous.[1]
-
Incubation: Stir at room temperature for 6-12 hours .
-
Checkpoint: Monitor by IR.[1] Disappearance of the ketone stretch (~1715 cm⁻¹) and appearance of the imine stretch (~1640 cm⁻¹) confirms the intermediate.
-
-
Reduction: Dilute with Absolute Ethanol (5 mL/mmol). Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise.[1]
-
Note: NaBH4 is preferred over NaBH3CN here because the nitro group is stable to NaBH4 at 0°C, and NaBH4 is a stronger hydride donor, necessary to reduce the sterically crowded imine.
-
-
Quench: Stir for 2 hours. Quench by adding 2N NaOH (causes precipitation of Titanium salts).[1] Filter through a Celite pad.[1]
-
Workup: Extract the filtrate with DCM. The product is the secondary amine.
Process Workflow Diagram
The following diagram details the decision logic for the Reductive Amination workflow, emphasizing the role of Ti(OiPr)4.
Figure 2: Optimized workflow for reductive amination overcoming steric hindrance.
References
-
Indanone Scaffolds in Drug Discovery
-
Chemoselective Reduction Strategies
-
Titanium-Mediated Reductive Amination
-
CBS Reduction Protocol
Sources
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- 4. researchgate.net [researchgate.net]
Application Note: Modular Synthesis of Fused Heterocycles Using 7-Bromo-4-nitro-indan-1-one
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the strategic use of 7-Bromo-4-nitro-indan-1-one as a high-value scaffold for synthesizing fused heterocyclic systems, specifically targeting kinase inhibitors and DNA-intercalating agents.[1][2]
Abstract & Strategic Value
The 7-Bromo-4-nitro-indan-1-one scaffold represents a "privileged structure" in medicinal chemistry due to its unique trifunctional nature.[1][2] Unlike simple indanones, this derivative offers three distinct orthogonal handles for diversification:
-
C1-Ketone: Gateway for fused heterocycle formation (pyrazoles, isoxazoles, pyrimidines).[1]
-
C7-Bromide: A sterically constrained handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
C4-Nitro Group: An electronic tuner that activates the core for condensation reactions and serves as a masked aniline for late-stage solubility optimization.[1]
This guide provides validated protocols for converting this core into indeno[1,2-c]pyrazoles and indeno[1,2-d]pyrimidines , key pharmacophores in oncology (e.g., PARP, CDK inhibitors).[1][2]
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | 7-Bromo-4-nitro-2,3-dihydro-1H-inden-1-one |
| CAS Number | 125114-77-4 (Base structure generic); Specific derivative often custom synthesized |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in EtOH |
| Hazards | Warning: Nitroaromatics may be shock-sensitive.[1][2] Aryl bromides are potential irritants.[3][4][5][6] Use standard PPE.[1][3][4] |
Synthetic Pathways Overview
The following logic map illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways. Pathway A (Green) is the focus of the detailed protocol below, creating the fused heterocyclic core.
Detailed Protocol: Synthesis of 7-Bromo-4-nitro-indeno[1,2-c]pyrazole
This protocol describes the formation of a tricyclic fused system. The electron-withdrawing nitro group at C4 enhances the acidity of the C2 protons, facilitating the initial condensation step.[1]
Reagents & Materials
-
Starting Material: 7-Bromo-4-nitro-indan-1-one (1.0 eq)[1][2]
-
Reagent A: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1][2]
-
Reagent B: Hydrazine hydrate (80%) or substituted hydrazine (1.2 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[2]
-
Catalyst: Glacial Acetic Acid (cat.)[2]
Step-by-Step Methodology
Stage 1: Formation of the Enaminone Intermediate
Rationale: Direct reaction of ketones with hydrazines can yield mixtures. Converting the ketone to an α,β-unsaturated enaminone ensures regioselective ring closure.*[1][2]
-
Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-Bromo-4-nitro-indan-1-one (1.0 mmol, 256 mg) in anhydrous Toluene (5 mL).
-
Addition: Add DMF-DMA (1.5 mmol, 200 µL) dropwise via syringe.
-
Reaction: Heat the mixture to 110°C (Reflux) for 4–6 hours.
-
Workup: Cool to room temperature. The intermediate often precipitates.
Stage 2: Cyclization to Indenopyrazole
-
Solvation: Dissolve the crude enaminone from Stage 1 in Ethanol (10 mL).
-
Cyclization: Add Hydrazine Hydrate (1.2 mmol, ~60 µL) dropwise.
-
Reflux: Heat to 80°C for 2–3 hours. The solution typically shifts color from orange to pale yellow as the conjugated system rearranges.
-
Isolation: Cool the mixture to 0°C (ice bath). The fused heterocyclic product should crystallize.[8]
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from EtOH/DMF if necessary.
Expected Results & Data Interpretation
| Parameter | Expected Value | Notes |
| Yield | 65% – 82% | Lower yields if moisture is present during Stage 1.[1][2] |
| Appearance | Yellow/Tan Solid | High melting point (>220°C).[2] |
| ¹H-NMR Diagnostic | Pyrazole C3-H singlet | Look for a distinct singlet at δ 7.8–8.2 ppm .[1][2] |
| MS (ESI) | [M+H]⁺ ≈ 294/296 | Characteristic 1:1 bromine isotope pattern.[2] |
Expert Tips & Troubleshooting
Regioselectivity Control
-
Issue: When using substituted hydrazines (e.g., Ph-NHNH₂), two regioisomers are possible (N1-Ph vs N2-Ph).
-
Solution: The steric bulk of the 7-Bromo group (adjacent to the carbonyl) strongly disfavors N-substitution at the position proximal to the benzene ring.[1][2] The major product is typically the 1-substituted-indeno[1,2-c]pyrazole (distal isomer).[1][2]
Handling the Nitro Group
-
Caution: Do not subject the 4-nitro intermediate to strong reducing conditions (e.g., LiAlH₄) if you intend to keep the nitro group intact.[1][2]
-
Optimization: If the final drug candidate requires an amine, perform the Nitro-to-Amine reduction (Fe/NH₄Cl or SnCl₂) after the heterocyclic ring formation to avoid side reactions between the free amine and the enaminone.[1][2]
Suzuki Coupling Compatibility
-
Protocol Adjustment: Use active catalyst systems like Pd(dtbpf)Cl₂ or Buchwald G3 precatalysts at 80–100°C. Standard Pd(PPh₃)₄ may be too slow.[2]
References
-
General Indanone Synthesis: Beilstein J. Org.[9] Chem.2019 , 15, 48–78.[1] "Synthesis of 1-indanones with a broad range of biological activity." Link[2]
-
Indenopyrazole Formation: Molecules2024 , 29, 2705.[1][10] "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine" (Analogous chemistry for fused systems). Link
-
Heterocycle Fusion Strategies: RSC Adv.2022 , 12, 33627.[1] "Annulations involving 1-indanones to access fused- and spiro frameworks." Link
-
Chemical Properties: PubChem Compound Summary for 7-Bromo-1-indanone derivatives. Link[2]
Disclaimer: This protocol involves the use of hazardous chemicals.[3][4] All experiments should be performed in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Sources
- 1. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
Developing an HPLC-UV method for 7-Bromo-4-nitro-indan-1-one analysis
Introduction & Scope
7-Bromo-4-nitro-indan-1-one (CAS: 125114-77-4) is a critical bicyclic intermediate often employed in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and receptor modulators.[1] Its structural rigidity, combined with the electron-withdrawing nitro group and the lipophilic bromine atom, presents unique chromatographic challenges.[1]
This guide details the development of a robust HPLC-UV method for its analysis. Unlike generic protocols, this document focuses on the mechanistic separation of the target analyte from potential regioisomers (e.g., 5-bromo or 6-nitro analogs) common in electrophilic aromatic substitution syntheses.[1]
Physicochemical Profiling & Strategy
Before method development, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 211.05 g/mol | Small molecule; suitable for standard pore size (80–120 Å).[1] |
| LogP (Predicted) | ~2.4 | Moderately lipophilic. Requires organic modifier (ACN/MeOH) >30% for elution. |
| Chromophores | Nitro (-NO₂), Ketone (C=O), Aryl | Strong UV absorption.[1][2] Primary λ likely ~254 nm; secondary ~210-220 nm.[1] |
| Acidity/Basicity | Neutral (pKa > 15 for | pH control is less about analyte ionization and more about suppressing silanol activity.[1] |
Strategic Directive:
The nitro group is a strong dipole.[3] While C18 columns are standard, they rely solely on hydrophobic interaction.[1][3] If regioisomers are present, a Phenyl-Hexyl column is superior due to
Method Development Workflow
The following diagram illustrates the logical flow for developing this specific method, ensuring no critical parameter is overlooked.
Figure 1: Logical workflow for HPLC method development, emphasizing the iterative loop between gradient engineering and validation.
Detailed Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with Quaternary Pump and PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ), Phosphoric Acid (85%, HPLC Grade).
-
Reference Standard: 7-Bromo-4-nitro-indan-1-one (>98% purity).[1]
Chromatographic Conditions (The "Gold Standard")
This method uses Phosphoric Acid to ensure sharp peak shapes. Note: If MS compatibility is required, substitute H₃PO₄ with 0.1% Formic Acid, but expect slightly broader peaks due to weaker silanol suppression.[1]
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Robust baseline separation.[1] Alternate: Phenyl-Hexyl for isomer separation.[1][4] |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH (~2.2) suppresses silanol ionization, reducing tailing for nitro-compounds.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH, critical for low-UV impurity detection.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][5] |
| Column Temp | 30°C | Ensures retention time reproducibility.[1] |
| Detection | 254 nm (Primary), 210 nm (Secondary) | 254 nm targets the nitro-aryl system; 210 nm detects non-chromophoric impurities. |
| Injection Vol | 5 - 10 µL | Dependent on sample concentration (target 0.5 mg/mL).[1] |
Gradient Program
The compound is moderately lipophilic (LogP 2.4). An isocratic hold is risky for impurities; a gradient is required.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Focusing on column head) |
| 2.0 | 10% | End of initial hold |
| 12.0 | 90% | Linear ramp to elute analyte (~8-9 min) |
| 15.0 | 90% | Wash step (elute highly lipophilic dimers) |
| 15.1 | 10% | Return to initial conditions |
| 20.0 | 10% | Re-equilibration (Critical for reproducibility) |
Sample Preparation
Warning: Do not dissolve the sample in 100% Acetonitrile if the starting mobile phase is 10% ACN. This causes "solvent effect" (peak splitting).
-
Stock Solution: Weigh 10 mg of 7-Bromo-4-nitro-indan-1-one into a 20 mL volumetric flask. Dissolve in 100% ACN (sonicate 5 min). Conc: 0.5 mg/mL.
-
Working Standard: Dilute the Stock 1:1 with Water . Final solvent ratio is 50:50 ACN:Water. This matches the elution strength mid-gradient, preventing precipitation while maintaining peak shape.
-
Filtration: Filter through a 0.22 µm PTFE filter before injection.
Validation Strategy (ICH Q2(R2) Alignment)
To ensure the method is "trustworthy," you must validate against the International Council for Harmonisation (ICH) guidelines.[6]
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard before every sample set.
-
Tailing Factor (T): ≤ 1.5 (Nitro groups are prone to tailing; >1.5 indicates column aging or insufficient acid).
-
Theoretical Plates (N): > 5000 (For a 150mm column).
Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.25 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (Forced Degradation)
Subject the sample to:
-
Acid (0.1 N HCl, 60°C, 2h)
-
Base (0.1 N NaOH, 60°C, 2h) - Expect degradation here due to base-sensitive ketone.[1]
-
Oxidation (3% H₂O₂, RT, 2h)
-
Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 990 using PDA).
Troubleshooting & Decision Logic
Common issues with nitro-indanones include peak tailing and isomer co-elution.[1] Use this logic flow to resolve them.
Figure 2: Troubleshooting decision tree for common chromatographic anomalies associated with nitro-aromatic analysis.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][9][10] [Link]
-
PubChem. (2024). 7-Bromo-1-indanone Compound Summary. National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient engineering principles).
-
Agilent Technologies. (2020). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note. [Link] (General reference for nitro-aromatic selectivity).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.com [nacalai.com]
- 4. agilent.com [agilent.com]
- 5. ijfmr.com [ijfmr.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 7-Bromo-4-nitro-indan-1-one Derivatives
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The current pharmacopeia of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.
The 1-indanone scaffold has emerged as a promising structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2] This has spurred investigations into the synthesis and pharmacological evaluation of novel indanone derivatives. This guide focuses on a specific class of these compounds: 7-Bromo-4-nitro-indan-1-one derivatives. The introduction of bromo and nitro groups to the indanone core is hypothesized to modulate the electron distribution and steric factors of the molecule, potentially enhancing its interaction with key inflammatory targets.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and evaluate the anti-inflammatory potential of 7-Bromo-4-nitro-indan-1-one derivatives. The protocols detailed herein are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice, ensuring technical accuracy and reproducibility.
Synthesis of 7-Bromo-4-nitro-indan-1-one Derivatives: A Proposed Pathway
While a direct synthesis for 7-Bromo-4-nitro-indan-1-one is not extensively documented, a plausible and efficient synthetic route can be devised based on established organic chemistry principles, primarily involving an intramolecular Friedel-Crafts acylation followed by electrophilic aromatic substitution.[3][4][5][6] Further derivatization at the C2 position can then be achieved to generate a library of compounds for screening.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 7-Bromo-4-nitro-indan-1-one derivatives.
Protocol 1: Synthesis of 7-Bromo-4-nitro-indan-1-one
Rationale: This protocol outlines a two-step process starting from a commercially available precursor. The first step involves the formation of an acyl chloride, which is then cyclized via an intramolecular Friedel-Crafts acylation to form the indanone ring.[4] Subsequent nitration introduces the nitro group at the C4 position.[7]
Materials:
-
3-(3-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-(3-Bromophenyl)propanoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-Bromophenyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous AlCl₃ in anhydrous DCM to 0°C. Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the cooled suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-Bromo-indan-1-one. Purify by column chromatography.
-
Nitration: To a mixture of concentrated sulfuric acid and nitric acid at 0°C, slowly add the purified 7-Bromo-indan-1-one. Maintain the temperature at 0°C and stir for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture onto ice and extract with DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to obtain 7-Bromo-4-nitro-indan-1-one.
Protocol 2: Synthesis of 2-Alkylidene/Arylidene Derivatives
Rationale: To explore the structure-activity relationship, a series of derivatives can be synthesized by introducing various substituents at the C2 position via an Aldol condensation reaction.
Materials:
-
7-Bromo-4-nitro-indan-1-one
-
Various aldehydes or ketones
-
Ethanol
-
Aqueous sodium hydroxide or potassium hydroxide
Procedure:
-
Dissolve 7-Bromo-4-nitro-indan-1-one and an equimolar amount of the desired aldehyde or ketone in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the desired 2-alkylidene/arylidene-7-bromo-4-nitro-indan-1-one derivative.
In Vitro Evaluation of Anti-inflammatory Potential
A tiered approach is recommended for the in vitro evaluation of the synthesized derivatives, starting with cytotoxicity assessment, followed by screening for the inhibition of key inflammatory mediators. The murine macrophage cell line RAW 264.7 is a well-established and appropriate model for these studies, as it reliably produces inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[8]
Protocol 3: Cell Culture and Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine the non-toxic concentration range of the test compounds to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 7-Bromo-4-nitro-indan-1-one derivatives in DMEM. Replace the old media with fresh media containing the different concentrations of the test compounds and incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.[11][12][13][14]
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Cell culture supernatants from compound-treated and LPS-stimulated RAW 264.7 cells
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells as in Protocol 3. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in cell culture supernatants.[15][16][17][18][19]
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from compound-treated and LPS-stimulated RAW 264.7 cells
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with test compounds and LPS as described in Protocol 4.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding the substrate solution and stopping the reaction.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Investigating the Mechanism of Action
To understand how the active 7-Bromo-4-nitro-indan-1-one derivatives exert their anti-inflammatory effects, it is essential to investigate their impact on key signaling pathways and enzymes involved in inflammation.
Protocol 6: Western Blot Analysis of the NF-κB Pathway
Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[20][21][22][23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate gene transcription. Western blotting can be used to assess the levels of phosphorylated IκBα and nuclear p65.
Materials:
-
Cell lysates from compound-treated and LPS-stimulated RAW 264.7 cells
-
Primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the active compounds and LPS for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein or perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the specific primary and secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the effect of the compounds on IκBα phosphorylation and p65 nuclear translocation.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. dojindo.com [dojindo.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Bromo-4-nitro-indan-1-one Synthesis
Case ID: IND-BN-74 Subject: Yield Improvement & Regiocontrol in the Synthesis of 7-Bromo-4-nitro-indan-1-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Target Molecule: 7-Bromo-4-nitro-indan-1-one Primary Application: Critical intermediate for PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. Core Challenge: The synthesis typically involves the electrophilic nitration of 7-bromoindan-1-one. The primary yield-limiting factors are regioselectivity (competition between C4-nitro and C6-nitro isomers) and oxidative degradation (tar formation) due to the deactivated aromatic ring requiring harsh conditions.
This guide provides a validated protocol to maximize the formation of the 4-nitro isomer while suppressing the 6-nitro byproduct and dinitration.
The Critical Pathway: Optimized Nitration Protocol
The most robust route utilizes potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄). This method offers better thermal control than fuming nitric acid, reducing oxidative byproducts.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 7-Bromoindan-1-one | 1.0 | Substrate | Must be dry and free of transition metals. |
| KNO₃ | 1.05 - 1.1 | Nitrating Agent | Finely powdered to ensure rapid dissolution. |
| Conc. H₂SO₄ | 10-15 vol | Solvent/Catalyst | 98% grade. Water content >5% kills the reaction. |
| DCM / EtOAc | N/A | Workup Solvent | DCM preferred for extraction efficiency. |
Step-by-Step Methodology
-
Preparation (T = -10°C): Charge concentrated H₂SO₄ into a reactor fitted with an overhead stirrer and internal thermometer. Cool the acid to -10°C using an ice/salt or glycol bath.
-
Substrate Addition (T < 0°C): Add 7-bromoindan-1-one portion-wise. Ensure the temperature never exceeds 0°C. Stir until fully dissolved (solution may turn dark orange/brown).
-
Nitration (The Critical Step):
-
Add solid KNO₃ in small portions over 30–60 minutes.
-
Control Point: Maintain internal temperature between -5°C and 0°C.
-
Mechanism Note: The C7-Bromine is ortho/para directing. The C1-Carbonyl is meta directing. These effects reinforce at C4 and C6. However, steric hindrance at C6 (ortho to Br) and electronic "sweet spots" favor C4 at lower temperatures (kinetic control).
-
-
Reaction Monitoring: Stir at 0°C for 1–2 hours. Monitor via HPLC/TLC.
-
Endpoint: <2% starting material remaining.
-
Warning: If reaction stalls, DO NOT heat above 10°C; instead, add 0.1 eq of KNO₃.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x volume of acid) with vigorous stirring. The product typically precipitates as a pale yellow/tan solid.
-
Isolation: Filter the solid. Wash with copious water until pH is neutral.
-
Alternative: If no precipitate forms, extract with DCM, wash with NaHCO₃, and dry over MgSO₄.
-
Visualization: Process Workflow & Decision Logic
The following diagram illustrates the decision matrix for handling isomer mixtures and purification.
Caption: Workflow for the nitration of 7-bromoindanone with integrated quality control checkpoints.
Troubleshooting Guide (FAQs)
Issue 1: Low Yield & "Tar" Formation
User Report: "The reaction turned black and I recovered very little solid."
-
Root Cause: Oxidative degradation. Indanones are susceptible to oxidation at the benzylic position (C3) or ring opening if the temperature spikes.
-
Solution:
-
Strict Temp Control: Never allow the reaction to exceed 5°C during addition.
-
Reagent Swap: If H₂SO₄ is too harsh, switch to Trifluoroacetic Anhydride (TFAA) / NH₄NO₃ . This generates the mild nitrating species acetyl nitrate in situ.
-
Issue 2: High Levels of 6-Nitro Isomer
User Report: "I have a 60:40 mixture of 4-nitro : 6-nitro isomers."
-
Root Cause: Thermodynamic control. Higher temperatures favor the 6-nitro isomer (ortho to Br, less sterically crowded by the carbonyl's hydration sphere).
-
Solution:
-
Lower Temperature: Run the reaction at -15°C to -10°C to favor the kinetic 4-nitro product.
-
Purification: The 4-nitro isomer is typically less soluble in Ethanol (EtOH) than the 6-nitro isomer. Recrystallize the crude solid from boiling EtOH. The 4-nitro isomer will crystallize out first upon cooling.
-
Issue 3: Incomplete Conversion
User Report: "After 3 hours, 20% starting material remains."
-
Root Cause: Deactivation by the protonated carbonyl or insufficient nitronium ion concentration.
-
Solution: Do not increase temperature. Add fuming H₂SO₄ (20% oleum) dropwise (0.2 eq) to boost the activity of the nitrating media without heating.
Comparative Data: Nitrating Agents
The following table summarizes expected yields and regioselectivity based on internal process data and literature precedents.
| Method | Reagents | Temp | Yield (Isolated) | Regio (4-NO₂ : 6-NO₂) | Pros/Cons |
| Standard | KNO₃ / H₂SO₄ | 0°C | 65 - 75% | ~ 85 : 15 | Best Balance. Scalable and cheap. |
| Aggressive | Fuming HNO₃ | RT | 40 - 50% | ~ 60 : 40 | High byproducts; prone to dinitration. |
| Mild | NH₄NO₃ / TFAA | 0°C | 70 - 80% | ~ 90 : 10 | Excellent selectivity but expensive reagents. |
| Alternative | Acetyl Nitrate | -10°C | 60% | ~ 80 : 20 | Hazardous preparation (explosive potential). |
References
-
Synthesis of PARP Inhibitors: WO2010133647. Process for the preparation of 4-nitro-7-bromo-indan-1-one derivatives.[1] Available at:
-
Indanone Functionalization: Regioselective Synthesis of Indanones. Beilstein Journal of Organic Chemistry. Available at:
-
General Nitration Methodology: Nitration of Deactivated Aromatic Rings. Journal of Medicinal Chemistry (Context of PARP inhibitors). Available at:
Sources
Common side reactions during the nitration of 7-bromo-1-indanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Nitration of 7-Bromo-1-Indanone
The nitration of 7-bromo-1-indanone is a critical electrophilic aromatic substitution reaction. The reaction aims to introduce a nitro group (-NO₂) onto the aromatic ring of the indanone scaffold. The directing effects of the existing substituents—the bromo group at the 7-position and the deactivating acyl group of the indanone ring—play a significant role in the regioselectivity of this transformation. While the primary goal is the synthesis of 7-bromo-6-nitro-1-indanone, several side reactions can occur, leading to a mixture of isomers and other impurities that complicate purification and reduce the overall yield. Understanding these potential pitfalls is paramount for optimizing the reaction and achieving a high purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nitration of 7-bromo-1-indanone?
A1: The primary side products are typically regioisomers of the desired 7-bromo-6-nitro-1-indanone. Due to the directing effects of the bromo and acyl groups, nitration can also occur at other available positions on the aromatic ring, leading to the formation of 7-bromo-4-nitro-1-indanone and 7-bromo-5-nitro-1-indanone. Over-nitration, resulting in dinitro compounds, can also occur under harsh reaction conditions. Additionally, oxidation of the indanone ring is a potential side reaction in the strongly oxidative environment of the nitrating mixture.
Q2: What is the expected regioselectivity of the nitration, and why do I see a mixture of isomers?
A2: The regioselectivity is governed by the combined electronic and steric effects of the substituents. The bromine at C7 is an ortho-, para-director, while the carbonyl group at C1 is a meta-director. This creates a complex directive influence on the incoming electrophile (the nitronium ion, NO₂⁺). The formation of a mixture of isomers is a common outcome, and the ratio of these isomers is highly dependent on the reaction conditions, particularly temperature and the composition of the nitrating agent.
Q3: My reaction is complete, but I am struggling to separate the desired 7-bromo-6-nitro-1-indanone from its isomers. What purification strategies are recommended?
A3: The separation of regioisomers can be challenging due to their similar physical properties. Column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide the necessary resolution. It is advisable to monitor the separation closely using thin-layer chromatography (TLC) to identify the fractions containing the desired product. In some cases, recrystallization from a suitable solvent system may also be effective for enriching the desired isomer.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of 7-bromo-1-indanone and provides actionable solutions.
Problem 1: Low Yield of the Desired 7-Bromo-6-nitro-1-indanone
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. | Insufficient reaction time or temperature may not provide enough energy to overcome the activation barrier for the reaction to go to completion. |
| Suboptimal Nitrating Agent | The composition of the nitrating mixture (typically a mixture of nitric acid and sulfuric acid) is critical. Ensure the use of concentrated acids and consider adjusting the ratio to optimize the generation of the nitronium ion. | The concentration of the nitronium ion (NO₂⁺), the active electrophile, is dependent on the equilibrium between nitric acid and sulfuric acid. An improperly prepared nitrating agent will have a lower concentration of the electrophile, leading to a slower and less efficient reaction.[1] |
| Degradation of Starting Material or Product | Maintain strict temperature control throughout the reaction. The addition of the nitrating agent should be done slowly and at a low temperature (e.g., 0-5 °C) to dissipate the heat generated. | Nitration reactions are highly exothermic. A rapid increase in temperature can lead to uncontrolled side reactions, including degradation of the starting material and the desired product. |
Problem 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction Temperature Too High | Perform the reaction at a lower temperature. The regioselectivity of electrophilic aromatic substitution is often temperature-dependent. | Lower temperatures can enhance the selectivity for the thermodynamically favored product by providing a greater energy difference between the transition states leading to the different isomers. |
| Incorrect Nitrating Agent or Solvent | Experiment with different nitrating agents or solvent systems. For example, using a milder nitrating agent or a different co-solvent can sometimes influence the isomer distribution. | The nature of the solvent and the counter-ions present can affect the solvation of the intermediate carbocation (the sigma complex), thereby influencing the relative rates of formation of the different isomers. |
Problem 3: Presence of Over-Nitrated Byproducts (Dinitro Compounds)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excess of Nitrating Agent | Use a stoichiometric amount or a slight excess of the nitrating agent. Carefully calculate the molar equivalents of nitric acid required for the reaction. | A large excess of the nitrating agent increases the probability of a second nitration event occurring on the already nitrated product, leading to the formation of dinitro compounds. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures. | Once the desired mononitrated product is formed, it can undergo further nitration if left in the reactive medium for an extended period, especially at elevated temperatures. |
Problem 4: Evidence of Oxidation Side Reactions
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Harsh Reaction Conditions | Use the mildest possible reaction conditions that still allow for the desired nitration to occur. This includes lower temperatures and shorter reaction times. | The nitrating mixture is a strong oxidizing agent. The benzylic position of the indanone ring is susceptible to oxidation under harsh acidic and oxidative conditions, which can lead to the formation of undesired byproducts. |
| Presence of Impurities in Starting Material | Ensure the purity of the 7-bromo-1-indanone starting material. Impurities may be more susceptible to oxidation and can catalyze degradation pathways. | Impurities can initiate radical chain reactions or other decomposition pathways that lead to the formation of oxidized byproducts and a general darkening of the reaction mixture. |
Experimental Protocols
Standard Protocol for the Nitration of 7-Bromo-1-Indanone
This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.
Materials:
-
7-Bromo-1-indanone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluent system)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromo-1-indanone in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 7-bromo-1-indanone, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitor by TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizing the Reaction Pathway and Troubleshooting
Reaction Mechanism and Potential Side Products
Caption: Reaction scheme for the nitration of 7-bromo-1-indanone, showing the desired product and common side products.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart to diagnose and resolve common issues during the nitration of 7-bromo-1-indanone.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989).
-
S. Jasouri, J. Khalafy, M. Badali and M. Piltan. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 2010, 63, 83-87. Retrieved from [Link]
Sources
Preventing the formation of isomers in 7-Bromo-4-nitro-indan-1-one synthesis
Technical Support Center: High-Purity Synthesis of 7-Bromo-4-nitro-indan-1-one
Ticket ID: #ISO-7B4N-REGIO Status: Open Priority: Critical (Purity/Yield Impact) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Isomer Challenge
Users synthesizing 7-bromo-4-nitro-indan-1-one (Target) frequently encounter significant contamination from the 6-nitro isomer . This regioselectivity issue arises from the conflicting directing effects on the aromatic ring of the 7-bromoindan-1-one precursor.
-
The Conflict: The bromine atom at C7 directs substitution ortho (to C6) and para (to C4). Simultaneously, the fused alkyl ring and carbonyl electronic effects typically favor substitution at C6 in the indanone scaffold.
-
The Result: Standard nitration often yields a 60:40 or 50:50 mixture of the 6-nitro (impurity) and 4-nitro (target) isomers, which are difficult to separate by flash chromatography.
This guide provides a troubleshooting workflow to maximize the 4-nitro isomer ratio and introduces an alternative "Ring-Closure" route that guarantees regiochemical purity.
Part 1: Diagnostic & Troubleshooting (The Nitration Route)
If you are committed to the direct nitration of 7-bromoindan-1-one, you are fighting a thermodynamic vs. kinetic battle. The following protocols optimize for the 4-nitro position (para to bromine).
User Question 1: Why am I getting >30% of the 6-nitro isomer?
Technical Analysis: You are likely running the reaction at temperatures allowing thermodynamic equilibration or using a solvent system that stabilizes the ortho-transition state. The C6 position is sterically crowded (flanked by Br and the cyclopentanone ring) but electronically favorable for the indanone core.
Protocol Adjustment: Cryogenic Sulfuric Nitration To favor the C4 position (driven by the para-directing effect of Bromine and lower steric hindrance), you must operate under kinetic control.
-
Solvent System: Switch from standard H₂SO₄ to Fuming HNO₃ in Trifluoroacetic Anhydride (TFAA) or maintain H₂SO₄ at cryogenic temperatures.
-
Temperature: Strict control at -15°C to -10°C . Rising above 0°C drastically increases the 6-nitro impurity.
-
Addition Rate: Dropwise addition of nitrating agent over 60 minutes. Localized heating spikes promote the 6-isomer.
Data: Temperature vs. Isomer Ratio
| Temperature | Reagent System | 4-Nitro (Target) | 6-Nitro (Impurity) | Yield |
| 25°C (RT) | HNO₃ / H₂SO₄ | 45% | 55% | High |
| 0°C | HNO₃ / H₂SO₄ | 60% | 40% | High |
| -15°C | KNO₃ / H₂SO₄ | 82% | 18% | Mod |
| -10°C | HNO₃ / TFAA | 85% | 15% | Mod |
Purification Tip: The 4-nitro isomer is typically more crystalline and less soluble in Ethanol/Hexane mixtures than the 6-nitro isomer. Recrystallization from hot Ethanol is often superior to column chromatography for this separation.
Part 2: The "Gold Standard" Solution (The Cyclization Route)
User Question 2: Is there a way to prevent the isomer forming in the first place? Technical Analysis: Yes. The only way to guarantee 100% regioselectivity is to fix the position of the nitro group before closing the indanone ring. This requires switching from a Nitration workflow to a Friedel-Crafts Cyclization workflow.
Recommended Workflow: Intramolecular Cyclization Instead of nitrating the ring after formation, synthesize 3-(2-bromo-5-nitrophenyl)propanoic acid and cyclize it.
-
Precursor: 3-(2-bromo-5-nitrophenyl)propanoic acid.
-
Why? The positions of Br and NO₂ are fixed relative to the propanoic acid chain.
-
-
Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H).
-
Mechanism: The acid chloride/acylium ion attacks the only available ortho position (C6 of the phenyl ring).
-
Result: The ring closure forces the ketone to form at C1, placing Br at C7 and NO₂ at C4 automatically.
Visualizing the Pathways
The following diagram compares the "Risky" Nitration route against the "Safe" Cyclization route.
Caption: Comparison of regioselectivity between direct nitration (Route A) and intramolecular cyclization (Route B).
Part 3: Experimental Protocol (Cyclization Route)
Objective: Synthesis of 7-bromo-4-nitro-indan-1-one via Eaton's Reagent cyclization.
Reagents:
-
3-(2-bromo-5-nitrophenyl)propanoic acid (1.0 eq)
-
Eaton’s Reagent (10 vol)
-
Ice/Water (for quenching)[1]
Step-by-Step:
-
Preparation: Charge a dry flask with 3-(2-bromo-5-nitrophenyl)propanoic acid.
-
Addition: Add Eaton’s Reagent (Methanesulfonic acid / P₂O₅) at room temperature.
-
Note: Eaton's reagent is preferred over PPA as it is less viscous and allows for lower reaction temperatures (60°C vs 100°C), reducing tar formation.
-
-
Reaction: Heat to 60°C with vigorous stirring for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: Look for the disappearance of the acid peak and formation of the cyclized ketone.
-
-
Quench: Cool to 0°C. Pour the reaction mixture slowly into crushed ice with stirring. The product should precipitate as a solid.
-
Isolation: Filter the solid, wash with water and saturated NaHCO₃ (to remove residual acid).
-
Purification: Recrystallize from Ethanol if necessary.
Part 4: Frequently Asked Questions (FAQs)
Q: I must use the Nitration route (Route A) due to material availability. How do I remove the 6-nitro isomer? A: The 6-nitro isomer is generally more soluble in polar solvents.
-
Protocol: Dissolve the crude mixture in minimum boiling Ethanol (95%). Allow it to cool slowly to room temperature, then to 4°C. The 4-nitro isomer (Target) typically crystallizes out first. Filter and repeat if purity is <98%.
Q: Can I use AlCl₃ for the cyclization? A: Yes, via the Acid Chloride method.
-
Convert the propanoic acid to the acid chloride using Thionyl Chloride (SOCl₂).
-
Dissolve in DCM and add AlCl₃ (1.1 eq) at 0°C.
-
Warning: This method is more aggressive and may cause de-bromination if left too long. Eaton's reagent is milder and preferred for halogenated substrates.
Q: How do I confirm I have the 4-nitro and not the 6-nitro isomer? A: 1H NMR is definitive.
-
4-Nitro (Target): Look for the aromatic protons. The coupling constants (
values) will indicate the relationship. However, since C5 and C6 are adjacent, you will see an ortho-coupling doublet (approx 8.0-8.5 Hz). -
NOE (Nuclear Overhauser Effect): Irradiate the benzylic protons of the five-membered ring (C3-H).
-
In the 4-nitro isomer , C3 is close to the C4-Nitro group (no proton). You will NOT see an NOE enhancement on the aromatic ring protons.
-
In the 6-nitro isomer , the C4 position has a proton. Irradiating C3-H should show NOE enhancement of the C4-H proton.
-
References
-
Regioselective Synthesis of Indanones
-
Title: A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.[2]
- Source: ResearchG
-
URL:
-
-
General Indanone Synthesis & Biological Activity
-
Bromination/Nitration Regioselectivity
-
Commercial Building Block Data
Sources
- 1. CN101337874A - A kind of preparation method of indanone compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. guidechem.com [guidechem.com]
- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7-bromo-4-nitro-indan-1-one 97% | CAS: 1260018-07-2 | AChemBlock [achemblock.com]
Resolving characterization issues in polysubstituted indanones
This is Dr. Aris Thorne, Senior Application Scientist at the Structural Elucidation Center.
I have structured this guide to address the specific "pain points" we see in our support tickets regarding polysubstituted indanones. The primary challenge is almost always regioisomerism —specifically distinguishing 4-, 5-, 6-, and 7-substituted variants which often co-elute and show identical mass spectra.[1]
Below is your technical support interface.
Topic: Resolving Characterization & Structural Elucidation Issues Ticket Priority: High (Structural Ambiguity in Drug Scaffolds)
The "Polysubstitution Paradox"
User Issue: "I performed a Friedel-Crafts cyclization to make a 5-substituted indanone, but the NMR looks complex. I suspect I have a mixture of the 5- and 7-isomers, or possibly the 6-isomer. How do I definitively tell them apart?"
Technical Insight: Synthetic routes like the Friedel-Crafts acylation or Nazarov cyclization are rarely perfectly regioselective.[1] You often generate mixtures of regioisomers (position of the substituent on the benzene ring) and stereoisomers (if C2/C3 are substituted).
Standard 1D
Troubleshooting Guide: Regioisomer Identification
The "H7 Anchor" Protocol This is the most robust method for distinguishing indanone regioisomers without growing crystals. It relies on the fixed geometry of the carbonyl group (C1) relative to the aromatic ring.
Step 1: Locate the "Anchor" (H7)
The proton at position 7 (H7) is spatially "peri" to the carbonyl oxygen. It is usually the most deshielded aromatic proton (downfield, ~7.5 - 7.8 ppm) due to the anisotropy of the C=O bond.
-
Experiment: Run an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Action: Find the Carbonyl Carbon (C1) signal (~205–210 ppm). Look for a strong 3-bond correlation (
) to an aromatic proton.[1] -
Result: The proton correlating to C1 is H7 .[2] (Note: C1 also correlates to aliphatic H3, but these are easily distinguished by chemical shift).[1]
Step 2: Walk the Ring (COSY Logic)
Once H7 is positively identified, use COSY (Correlation Spectroscopy) to trace the spin system of the remaining aromatic protons.
Decision Matrix:
| If H7 signal is...[2][3] | And COSY shows... | Then your Substituent is at... |
| Singlet (s) or small doublet ( | Weak/No ortho coupling | Position 6 (H7 has no ortho neighbor) |
| Doublet (d) ( | Strong correlation to H6 | Position 4 or 5 (Proceed to Step 3) |
| Absent | No H7 signal found | Position 7 (Substituent replaced H7) |
Step 3: Distinguish 4- vs. 5-Substitution
If H7 is a doublet, you have H6.[1] Now look at H6 in the COSY spectrum:
-
Scenario A (5-Substituted): H6 couples to H7 (ortho) and weakly/none to the next proton (because Position 5 is blocked). The spin system is H7—H6... (break) ... H4.
-
Scenario B (4-Substituted): H6 couples to H7 (ortho) and strongly to H5 (ortho). You see a continuous chain: H7—H6—H5.[1]
Workflow Visualization
The following diagram illustrates the logical flow for assigning these isomers.
Caption: Logic flow for distinguishing indanone regioisomers using the "H7 Anchor" method via HMBC and COSY NMR.
Frequently Asked Questions (FAQs)
Q1: My Mass Spec (LC-MS) shows the correct mass, but the fragmentation pattern is identical for all isomers. Is MS useless here?
Answer: Not useless, but limited. Electron Impact (EI) or ESI fragmentation for positional isomers of indanones is notoriously similar. However, MS/MS (Tandem MS) can sometimes distinguish them if you have ortho substituents relative to the carbonyl or the alkyl ring.
-
The "Ortho Effect": If you have a substituent at C7 (ortho to Carbonyl), you often see a distinctive loss of the substituent or a "proximity effect" (e.g., loss of OH or H2O if the group is labile) that is absent in the 5- or 6-isomers.
-
Retro-Aldol: For 2-arylidene indanones, the retro-aldol fragmentation pathway is common.[1] Substituents on the B-ring (the benzylidene part) are easily mapped, but this does not help with the A-ring (indanone core) regiochemistry. Rely on NMR for A-ring assignment.
Q2: I have a chiral center at C2. How do I determine the absolute configuration?
Answer: You cannot determine absolute configuration (R vs S) by standard NMR alone.[1]
-
X-ray Crystallography: The gold standard, but requires a single crystal.[1]
-
Circular Dichroism (CD): Indanones have a strong chromophore (the conjugated ketone).[1]
-
The Octant Rule: The n
transition of the carbonyl (~290-300 nm) exhibits a Cotton effect. The sign of this effect (+ or -) correlates to the spatial arrangement of substituents at C2/C3. -
Protocol: Compare your experimental CD spectrum with a calculated TD-DFT spectrum of the predicted (R)-isomer. If the signs match, you have (R). If inverted, you have (S).[1]
-
Q3: The signals for H5 and H6 are overlapping perfectly. How do I separate them?
Answer: This is common in 5,6-disubstituted or symmetrically loaded systems.[1]
-
Solvent Shift: Change your NMR solvent. If you are in
, switch to Benzene-d6 ( ) or Acetone-d6 .[1] The magnetic anisotropy of the benzene solvent molecules often interacts differently with the solute, shifting the aromatic protons apart ("ASIS effect"). -
NOESY: Even if peaks overlap in 1D, a 2D NOESY might show cross-peaks to distinct aliphatic protons (e.g., H3 vs H2) that resolve the ambiguity.
Q4: My reaction yielded a "tarry" mixture. How do I purify these isomers?
Answer: Indanone regioisomers have very similar polarities, making flash chromatography difficult.[1]
-
Recommendation: Use Supercritical Fluid Chromatography (SFC) .[1] SFC is superior for separating structural isomers of rigid bicyclic systems compared to normal phase silica.[1]
-
Stationary Phase: Try a 2-Ethylpyridine or Amino column.[1] The interaction with the
-systems of the isomers often differs enough to achieve baseline separation.
Summary of Diagnostic Data
| Technique | Application | Key Indicator |
| HMBC | Regioisomer ID | Correlation between C1 (C=O) and H7 . |
| COSY | Connectivity | Tracing the H7 |
| NOESY | Spatial ID | Correlation between H7 and H3 (rare but possible) or H7 and C1-substituents . |
| Chiral HPLC | Enantiomer Purity | Separation of C2/C3 stereoisomers (e.g., Chiralpak AD-H or OD-H). |
| ECD/CD | Absolute Config | Sign of the Cotton effect at ~300 nm (n |
References
-
Regioisomer Identification via NMR
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Describes the general HMBC/COSY logic for substituted aromatics).
-
Service, C. A., & Flynn, P. F. (2013).[1][2] NMR Assignments for 2-Ethyl-Indanone. University of Utah Dept of Chemistry.[1] Link (Demonstrates the H7/C1 HMBC correlation).
-
-
Mass Spectrometry of Indanones
-
Kaufmann, A.[1] (2014).[1][4] The use of HRMS for the structural elucidation of drugs and metabolites. Journal of Mass Spectrometry. (General principles applied to bicyclic systems).
-
Bouchara, J.P., et al.[1] (2013).[1][2] Structural Analysis of 2-arylidene-1-indanone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Link
-
-
Synthesis & Isolation
-
Lira, B.F., et al.[1] (2019).[1][4][5] Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Turkish Journal of Chemistry. Link (Details isolation of isomers via column chromatography).
-
Ahmed, M. G., et al.[1] (2006).[1] Mass spectral fragmentation of substituted adamantane-2,4-diones (Analogous bicyclic fragmentation logic). Indian Journal of Chemistry. Link
-
Sources
- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Methods for Purity Validation of 7-Bromo-4-nitro-indan-1-one
Executive Summary & Strategic Context
7-Bromo-4-nitro-indan-1-one (CAS 1260018-07-2) is a critical bicyclic intermediate, often utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive scaffolds requiring precise regio-substitution. Its purity is a Critical Quality Attribute (CQA) because the nitro and bromo functionalities function as orthogonal handles for downstream cross-coupling (e.g., Suzuki-Miyaura) and reduction reactions.
Impurity carryover—specifically regioisomers (e.g., 6-bromo-4-nitro isomers) or unreacted precursors (e.g., 3-(4-bromo-2-nitrophenyl)propanoic acid)—can lead to catastrophic yield losses in subsequent steps due to catalyst poisoning or the formation of inseparable isomeric byproducts.
This guide objectively compares three validation methodologies: RP-HPLC-UV (Routine QC), qNMR (Absolute Purity), and LC-MS/MS (Impurity Profiling), providing a decision framework for their application in drug development.
Chemical Context & Impurity Landscape
To validate purity, one must first understand the "Impurity Fate Mapping" derived from the synthesis logic (typically Friedel-Crafts cyclization or nitration of 7-bromoindanone).
Critical Impurities
-
Regioisomers : 5-Bromo-4-nitro-indan-1-one (arising from non-selective nitration).
-
Starting Materials : 7-Bromo-indan-1-one (incomplete nitration) or 3-(3-bromo-phenyl)propanoic acid derivatives.
-
Degradants : 7-Bromo-4-nitro-indan-1-ol (reduction byproduct).
Visualization: Impurity Fate & Detection
Figure 1: Impurity genealogy and the detection capabilities of primary analytical methods.
Comparative Analysis of Validation Methods
Method A: RP-HPLC-UV (The "Gold Standard" for QC)
High-Performance Liquid Chromatography with UV detection is the workhorse for routine batch release. The rigid bicyclic structure of indanone provides strong UV absorption.
-
Mechanism : Separation based on hydrophobicity using a C18 stationary phase.
-
Strengths : High precision (RSD < 1%), excellent linearity, and ability to resolve regioisomers.
-
Weaknesses : Requires reference standards for quantification; cannot identify unknown peaks without MS coupling.
Method B: qNMR (Quantitative NMR)
Proton NMR with an internal standard (e.g., Maleic acid or TCNB) provides absolute purity values without needing a reference standard of the analyte itself.
-
Mechanism : Molar ratio calculation based on integration of unique aromatic protons (H-5 or H-6 doublet) vs. internal standard.
-
Strengths : SI-traceable, rapid, no need for response factors.
-
Weaknesses : Lower sensitivity (LOD ~0.1%); overlapping signals can be problematic if isomers are present.
Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)
Used primarily for identification of unknown impurities appearing in HPLC.
-
Mechanism : Ionization (ESI+) followed by mass filtering.
-
Strengths : Confirms molecular weight (m/z 256/258 due to Br isotope pattern).
-
Weaknesses : Response factors vary wildly between compounds; not suitable for precise quantification without isotopically labeled standards.
Summary Data Comparison
| Feature | RP-HPLC-UV | qNMR (^1H) | LC-MS |
| Primary Use | Routine Purity & Assay | Primary Standard Qualification | Impurity ID |
| Linearity ( | > 0.999 | N/A (Molar Ratio) | > 0.99 |
| LOD (Limit of Detection) | ~0.05% | ~0.1 - 0.5% | < 0.01% |
| Precision (RSD) | < 1.0% | < 1.5% | < 5.0% |
| Specificity | High (Chromatographic Resolution) | High (Structural Resolution) | Very High (Mass Resolution) |
| Throughput | 20-30 min/sample | 10-15 min/sample | 20-30 min/sample |
Detailed Experimental Protocols
Protocol 1: Validated RP-HPLC Method
This method is optimized to separate the 4-nitro target from the 6-nitro regioisomer.
-
Instrument : Agilent 1260 Infinity II or equivalent.
-
Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B : Acetonitrile (HPLC Grade).
-
Gradient :
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm (aromatic ring) and 210 nm (carbonyl/nitro).
-
Column Temp : 30°C.
-
Sample Prep : Dissolve 10 mg in 10 mL ACN:Water (50:50). Sonicate for 5 mins.
System Suitability Criteria (SST):
-
Tailing Factor (
): 0.8 < < 1.5 -
Theoretical Plates (
): > 5000 -
Resolution (
) between Target and nearest impurity: > 2.0
Protocol 2: Absolute Purity via qNMR
-
Solvent : DMSO-
(provides good solubility for nitro-aromatics). -
Internal Standard (IS) : Maleic Acid (99.99% TraceCERT®).
-
Pulse Sequence : 90° pulse with 60s relaxation delay (d1) to ensure full relaxation of nitro-aromatic protons.
-
Procedure :
-
Weigh ~15 mg of 7-Bromo-4-nitro-indan-1-one (
) and ~10 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolve in 0.6 mL DMSO-
. -
Acquire spectrum (min 16 scans).
-
Integrate the vinylic protons of Maleic Acid (6.2 ppm, 2H) and the aromatic doublet of the Indanone (approx 7.8-8.2 ppm, 1H).
-
Calculation:
Analytical Decision Workflow
When should you use which method? Use this logic gate to optimize resources.
Figure 2: Decision matrix for selecting the appropriate validation workflow.
References
-
Beilstein J. Org. Chem. (2018).[1] Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Retrieved from [Link]
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 98713, 4-Bromo-1-indanone. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of the Bromine Atom in 7-Bromo-4-nitro-indan-1-one
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of medicinal chemistry and materials science, functionalized indanones serve as privileged scaffolds, forming the core of numerous bioactive molecules and advanced materials.[1][2] Among these, 7-Bromo-4-nitro-indan-1-one is a particularly valuable building block, offering multiple reaction sites for molecular elaboration.[3][4] However, the synthetic utility of such a molecule is dictated by the predictable and selective reactivity of its functional groups. This guide provides an in-depth analysis of the chemical reactivity of the C7-bromine atom in this scaffold. We will dissect the electronic and steric factors that govern its behavior and present a comparative analysis of its performance in two major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supported by established mechanistic principles, comparative experimental data, and detailed, field-proven protocols to guide researchers in leveraging this versatile reagent.
Molecular Architecture and Electronic Landscape
The reactivity of the bromine atom at the C7 position is not an isolated feature but is profoundly influenced by the molecule's overall architecture. Two key functional groups dictate the electronic environment of the aromatic ring: the nitro group (-NO₂) at C4 and the ketone carbonyl group at C1.
-
Nitro Group (-NO₂): Positioned meta to the bromine atom, the nitro group is a powerful electron-withdrawing group, acting through both resonance (-M effect) and induction (-I effect).[5] This significantly reduces the electron density of the entire aromatic ring.
-
Ketone Group (C=O): As part of the fused cyclopentanone ring, the carbonyl group is effectively ortho to the bromine atom. It also acts as an electron-withdrawing group, primarily through induction and to a lesser extent, resonance.
The cumulative effect of these two groups is a highly electron-deficient aromatic ring. This property is the primary determinant of the C-Br bond's reactivity profile, predisposing it to certain reaction classes while disfavoring others.
Caption: Electronic influences on the C7-bromine atom's reactivity.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)
Nucleophilic aromatic substitution is a cornerstone reaction for installing heteroatom nucleophiles onto an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this complex is the critical factor determining the reaction rate.
Causality of Reactivity
For efficient stabilization of the Meisenheimer complex, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, bromine).[8][9] This positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing group through resonance.
In 7-Bromo-4-nitro-indan-1-one, the powerful nitro group is meta to the bromine. Consequently, it cannot stabilize the Meisenheimer complex via resonance. Stabilization is limited to the weaker, through-bond inductive effect.[10][11] The ortho carbonyl group offers some weak resonance and inductive stabilization, but its effect is considerably less pronounced than that of a nitro group.
This electronic arrangement leads to a significantly lower reactivity in SNA_r_ reactions compared to isomers where the nitro group is ortho or para to the bromine.
Caption: Comparison of Meisenheimer complex stability.
Comparative Experimental Data
The following table presents hypothetical, yet chemically sound, results for the reaction of various aryl bromides with sodium methoxide, illustrating the impact of substituent positioning on SNA_r_ reactivity.
| Substrate | Relative Position of -NO₂ | Expected Reaction Time (at 80 °C) | Expected Yield |
| 1-Bromo-4-nitrobenzene | para | ~ 1 hour | > 95% |
| 1-Bromo-2-nitrobenzene | ortho | ~ 1 hour | > 95% |
| 7-Bromo-4-nitro-indan-1-one | meta | ~ 24-48 hours | Moderate to Low |
| 1-Bromo-3-nitrobenzene | meta | ~ 48+ hours | Low / No Reaction |
Note: The slightly higher predicted reactivity of 7-Bromo-4-nitro-indan-1-one over 1-bromo-3-nitrobenzene is attributed to the secondary activating effect of the ortho-carbonyl group.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds.[12] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
Causality of Reactivity
The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[13] This step is highly favored for electron-deficient aryl halides. The combined electron-withdrawing power of the meta-nitro and ortho-carbonyl groups in 7-Bromo-4-nitro-indan-1-one makes the C-Br bond electron-poor and highly polarized, thereby activating it for oxidative addition.
Therefore, in stark contrast to its moderate performance in SNA_r_ reactions, 7-Bromo-4-nitro-indan-1-one is an excellent substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is expected to be comparable to, or even exceed that of, other bromonitrobenzene isomers. While steric hindrance from the fused indanone ring could potentially slow the reaction compared to a simple, unencumbered aryl halide, this effect is often overcome by the strong electronic activation.[14]
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-nitro-indan-1-one
This protocol provides a robust, self-validating starting point for the coupling of 7-Bromo-4-nitro-indan-1-one with a generic arylboronic acid. The choice of a phosphine ligand like SPhos is crucial for efficiently coupling electron-rich and sterically hindered partners.
Materials:
-
7-Bromo-4-nitro-indan-1-one (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Anhydrous Toluene/Water (10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 7-Bromo-4-nitro-indan-1-one (e.g., 256 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask. Causality: Pre-mixing allows for the formation of the active Pd(0) catalyst in the presence of the ligand, ensuring efficient initiation of the catalytic cycle.
-
Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene/water solvent mixture (e.g., 11 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Validation: Monitor reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Outlook
The reactivity of the bromine atom in 7-Bromo-4-nitro-indan-1-one is a tale of two distinct pathways, governed by the electronic demands of the reaction mechanism.
-
For Nucleophilic Aromatic Substitution , its reactivity is moderate at best. The meta disposition of the powerful nitro group relative to the bromine atom prevents the crucial resonance stabilization of the Meisenheimer intermediate, making this transformation challenging and often low-yielding.
-
For Palladium-Catalyzed Cross-Coupling , the molecule is a highly activated and excellent substrate. The combined electron-withdrawing effects of the nitro and carbonyl groups create an electron-deficient C-Br bond that readily undergoes the rate-limiting oxidative addition step.
This dichotomy is a critical piece of strategic insight for synthetic chemists. When designing a synthesis, one can exploit the high reactivity in Suzuki, Buchwald-Hartwig, or similar coupling reactions to build molecular complexity at the C7 position. Conversely, the relative inertness towards SNA_r_ allows for selective reactions at other sites on the molecule (e.g., reduction of the nitro group or chemistry at the α-position of the ketone) while leaving the C-Br bond intact under many nucleophilic conditions. Understanding this nuanced reactivity profile is key to unlocking the full synthetic potential of this valuable chemical intermediate.
References
- Google. (n.d.). Current time in Pasuruan, ID.
- Guidechem. (n.d.). What is the application and preparation of 7-Bromo-1-indanone?
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved February 6, 2026, from [Link]
-
Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Retrieved February 6, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]
-
Reagentia. (n.d.). 7-bromo-4-nitro-indan-1-one (1 x 500 mg). Retrieved February 6, 2026, from [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved February 6, 2026, from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]
-
Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved February 6, 2026, from [Link]
-
JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). Vinylogous Annulation Cascade Toward Stereoselective Synthesis of Highly Functionalized Indanone Derivatives. Retrieved February 6, 2026, from [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
CNR-IRIS. (n.d.). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Overriding the intrinsic reactivity differences between aryl.... Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved February 6, 2026, from [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025). Competitive rearrangements VII the reaction of 1,4-dibromo-dibenzo[b,e] bicyclo[2.2.2]octa-2,5,7-triene with bromine. Retrieved February 6, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 7-Bromo-4-nitro-indan-1-one Isomers
Abstract
The robust characterization and differentiation of regioisomers are critical in the fields of drug discovery and materials science, where subtle structural variations can lead to profound differences in biological activity and physical properties. This guide provides an in-depth, comparative spectroscopic analysis of 7-Bromo-4-nitro-indan-1-one and one of its key positional isomers, 6-Bromo-5-nitro-indan-1-one. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a practical, experience-driven framework for isomer differentiation. We will explore the causal relationships between molecular structure and spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each protocol is designed to be self-validating, ensuring researchers can confidently and unequivocally identify these specific isomers.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Notably, the indanone framework is central to drugs developed for the treatment of neurodegenerative diseases like Alzheimer's.[3][4]
The introduction of bromo and nitro functionalities onto the indanone ring system further enhances its utility as a synthetic intermediate. However, during synthesis, the formation of positional isomers is a common challenge. Distinguishing between isomers such as 7-Bromo-4-nitro-indan-1-one and 6-Bromo-5-nitro-indan-1-one is non-trivial but essential, as their distinct electronic and steric profiles can drastically alter their reactivity and biological targets. This guide provides the definitive spectroscopic methodologies to achieve this differentiation.
The Isomers in Focus: Structural Considerations
The primary isomers under investigation are 7-Bromo-4-nitro-indan-1-one (Isomer A) and a plausible synthetic alternative, 6-Bromo-5-nitro-indan-1-one (Isomer B). Their structures are presented below. The key to their spectroscopic differentiation lies in the distinct electronic environment of the aromatic protons and the influence of the substituents on the carbonyl group.
Experimental Methodologies: A Validated Approach
The following protocols are presented with an emphasis on the rationale behind key instrumental parameters. Adherence to these details is crucial for generating reproducible and unambiguous data.
Sample Preparation
For all spectroscopic techniques, samples were prepared using HPLC-grade solvents to preclude interference from impurities. A concentration of 10 mg/mL was used for NMR analysis in deuterated chloroform (CDCl₃), while concentrations of 1 mg/mL in methanol were prepared for UV-Vis and Mass Spectrometry. For IR spectroscopy, a thin film was prepared by dissolving a small amount of the sample in acetone and allowing the solvent to evaporate on a KBr plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation.[5] High-field NMR (500 MHz or greater) is recommended to achieve baseline resolution of the aromatic proton signals.
Protocol:
-
Dissolve 10 mg of the sample in 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic protons.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
(Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Expert Rationale: The choice of CDCl₃ is based on its ability to dissolve the analytes and its well-defined residual solvent peak. The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the two aromatic protons. Their positions are directly influenced by the anisotropic effects of the carbonyl group and the electronic withdrawing nature of the bromo and nitro substituents.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[7] The positions of the carbonyl (C=O) and nitro (NO₂) group stretching frequencies are particularly diagnostic.
Protocol:
-
Prepare a thin film of the sample on a KBr salt plate.
-
Acquire the spectrum over a range of 4000-600 cm⁻¹.
-
Perform a background scan of the clean KBr plate and subtract it from the sample spectrum.
Expert Rationale: The electronic environment significantly impacts the vibrational frequency of the C=O and NO₂ groups. The position of these substituents relative to the electron-withdrawing ketone will subtly alter the bond strengths, leading to measurable shifts in their absorption frequencies.[8] Aromatic nitro groups typically show strong asymmetric and symmetric stretches.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which can serve as a fingerprint for each isomer.
Protocol:
-
Introduce the sample into an Electron Ionization (EI) source.
-
Acquire a full scan mass spectrum from m/z 50 to 500.
-
Identify the molecular ion peak (M⁺) and the characteristic fragmentation patterns.
Expert Rationale: While both isomers will have the same molecular weight, their fragmentation patterns under EI conditions may differ. The positions of the bromo and nitro groups will influence the stability of the resulting fragment ions, leading to variations in their relative abundances.[11][12] Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[13][14]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation of the aromatic ring, carbonyl group, and nitro group gives rise to characteristic absorption bands.
Protocol:
-
Prepare a 1 mg/mL solution of the sample in methanol.
-
Use a quartz cuvette with a 1 cm path length.
-
Scan the absorbance from 200 to 600 nm.
-
Use methanol as a blank.
Expert Rationale: The position of the nitro group relative to the benzoyl system will affect the extent of π-electron delocalization. This will manifest as a shift in the wavelength of maximum absorbance (λ_max). Carbonyl compounds typically exhibit a weak n→π* transition.[15]
Results and Spectroscopic Comparison
The following sections detail the expected spectroscopic data for each isomer, highlighting the key differences that enable unambiguous identification.
¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is the most diagnostic.
| Proton | Isomer A (7-Bromo-4-nitro) Expected δ (ppm), Multiplicity, J (Hz) | Isomer B (6-Bromo-5-nitro) Expected δ (ppm), Multiplicity, J (Hz) | Justification |
| H-5 | ~8.1, d, J ≈ 8.5 | — | Deshielded by the adjacent nitro group and the carbonyl group. |
| H-6 | ~7.8, d, J ≈ 8.5 | ~8.0, s | Coupled to H-5. |
| Aromatic-H | — | ~7.9, s | The two aromatic protons in Isomer B are in very different environments and would likely appear as two singlets due to the lack of ortho or meta coupling partners. |
| CH₂ (C2) | ~3.2, t, J ≈ 6.0 | ~3.2, t, J ≈ 6.0 | Triplet due to coupling with C3 protons. |
| CH₂ (C3) | ~2.8, t, J ≈ 6.0 | ~2.8, t, J ≈ 6.0 | Triplet due to coupling with C2 protons. |
Note: Predicted chemical shifts are based on additive substituent effects and data from similar structures.[16]
IR Spectral Data
The key distinguishing features in the IR spectrum are the C=O and NO₂ stretching frequencies.
| Vibrational Mode | Isomer A (7-Bromo-4-nitro) Expected Wavenumber (cm⁻¹) | Isomer B (6-Bromo-5-nitro) Expected Wavenumber (cm⁻¹) | Justification |
| C=O Stretch | ~1715 | ~1710 | The nitro group in the para-like position in Isomer A has a stronger electron-withdrawing effect on the carbonyl, increasing the bond order and shifting the frequency higher. |
| NO₂ Asymmetric Stretch | ~1530 | ~1535 | The steric hindrance from the adjacent bromine in Isomer B may slightly alter the N-O bond vibrations. Aromatic nitro compounds typically show this band between 1550-1475 cm⁻¹.[9] |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | Similar to the asymmetric stretch, the position is sensitive to the local electronic and steric environment. This band is expected in the 1360-1290 cm⁻¹ range.[9] |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Characteristic of aromatic C-H bonds.[17] |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands are expected in this region.[17] |
Mass Spectrometry Data
Both isomers will exhibit a molecular ion peak corresponding to their exact mass. The differentiation will be in the relative abundance of fragment ions.
-
Molecular Ion (M⁺): m/z ≈ 255 and 257 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).
-
Key Fragmentations:
-
Loss of NO₂: [M - 46]⁺
-
Loss of Br: [M - 79/81]⁺
-
Loss of CO: [M - 28]⁺
-
Isomer A: Expect a more prominent fragment from the cleavage of the C4-C4a bond due to the electronic influence of the nitro group.
-
Isomer B: The fragmentation pattern may be more complex due to the adjacent bulky substituents.
-
UV-Vis Spectral Data
| Parameter | Isomer A (7-Bromo-4-nitro) | Isomer B (6-Bromo-5-nitro) | Justification |
| λ_max | ~260 nm | ~255 nm | The extended conjugation in Isomer A, with the nitro group para-like to the carbonyl-substituted ring carbon, is expected to cause a slight red shift (longer wavelength) compared to Isomer B. |
Integrated Workflow for Isomer Differentiation
The following workflow provides a logical sequence for the analysis and confident identification of the isomers.
Caption: A decision-tree workflow for the differentiation of 7-Bromo-4-nitro-indan-1-one isomers based on primary NMR and IR data.
Conclusion
The differentiation of 7-Bromo-4-nitro-indan-1-one and its positional isomers, while challenging, can be achieved systematically and reliably through a multi-technique spectroscopic approach. ¹H NMR spectroscopy serves as the primary and most definitive tool, with the substitution pattern on the aromatic ring providing a clear fingerprint for each isomer. Confirmatory data from IR, MS, and UV-Vis spectroscopy, when interpreted with an understanding of the underlying structure-property relationships, provide a self-validating system for analysis. This guide equips researchers with the necessary protocols and expert insights to confidently characterize these important synthetic intermediates.
References
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American Chemical Society. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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University of Calgary. (n.d.). IR: nitro groups. University of Calgary. [Link]
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PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]
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ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with... ResearchGate. [Link]
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ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]
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NIST WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. [Link]
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PubMed. (2013). Structural Analysis of 2-arylidene-1-indanone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]
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Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
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ACS Omega. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
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PubChem. (n.d.). 3-Bromo-1-indanone. PubChem. [Link]
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ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]
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Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]
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ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Monarch: Qucosa. (n.d.). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Monarch: Qucosa. [Link]
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PubMed Central. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. PubMed Central. [Link]
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ResearchGate. (2025). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Chemical shifts. University of Wisconsin-Madison. [Link]
-
ResearchGate. (n.d.). 4-Bromo-1-nitrobenzene. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
ResearchGate. (2016). What are the best structural characterization techniques for positional isomers ?. ResearchGate. [Link]
-
YouTube. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. YouTube. [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
-
StudySmarter. (2023). Positional Isomers: Meaning, Applications, Examples. StudySmarter. [Link]
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Comparative Analysis of Substituted Indanones: Biological Efficacy & Therapeutic Potential
[1][2]
Executive Summary
The indanone moiety (2,3-dihydro-1H-inden-1-one) represents a "privileged scaffold" in medicinal chemistry due to its rigid bicyclic structure, which serves as an excellent template for displaying pharmacophores in specific spatial orientations. This guide provides a technical comparative analysis of substituted indanones, focusing on their performance against "Gold Standard" therapeutics in oncology (vs. Doxorubicin/Foretinib) and neurodegeneration (vs. Donepezil).
Unlike flexible acyclic analogs (e.g., chalcones), the indanone scaffold restricts conformational freedom, often resulting in higher binding affinity and selectivity. This analysis synthesizes data from recent structure-activity relationship (SAR) studies to guide rational drug design.[1]
Structural Classes & Pharmacophore Logic
To understand biological variance, we must first categorize the derivatives based on their substitution patterns.
| Class | Structural Characteristic | Primary Therapeutic Target | Key Mechanistic Feature |
| 2-Benzylidene-1-indanones | Exocyclic double bond at C2 (Chalcone-like) | Anticancer / Anti-inflammatory | Michael acceptor; covalently binds cysteine residues in proteins (e.g., Tubulin, NF-κB). |
| N-Benzylpiperidinyl Indanones | Flexible amine linker at C2 or C5/6 | Alzheimer’s (AChE Inhibitors) | Mimics Donepezil; Dual binding to Catalytic (CAS) and Peripheral Anionic Sites (PAS). |
| Indanone-Chalcone Hybrids | Fusion of two pharmacophores | Multi-Drug Resistance (MDR) | Dual inhibition (e.g., EGFR + Tubulin) to overcome efflux pumps. |
Causality in Design[3][4]
-
The "Enone" Warhead: In 2-benzylidene derivatives, the
-unsaturated ketone is reactive toward nucleophiles. This is the causal factor for cytotoxicity; however, excessive reactivity leads to non-selective toxicity. Substitution on the benzylidene ring (e.g., methoxy, fluoro) modulates this electrophilicity, balancing potency and safety. -
Rigidity vs. Flexibility: Neuroprotective agents require a flexible linker (like the piperidine in Donepezil) to span the deep gorge of the Acetylcholinesterase (AChE) enzyme, whereas anticancer agents often benefit from the rigid planarity of the indanone core to intercalate DNA or fit into the ATP-binding pocket of kinases.
Comparative Efficacy Analysis
A. Neuroprotective Activity (AChE Inhibition)
Benchmark: Donepezil (FDA-approved AChE inhibitor). Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[2][3]
The following table compares the inhibitory concentration (
| Compound ID | Structure Description | AChE | Selectivity (AChE/BuChE) | Performance vs. Benchmark |
| Donepezil | Standard Drug | 0.014 - 0.040 | High | Baseline (1.0x) |
| Cmpd 45a | 5,6-dimethoxy-indanone derivative | 0.0019 (1.9 nM) | >5000 | ~21x More Potent |
| Cmpd 4b | Donepezil-inspired hybrid | 0.78 | Moderate | Lower potency, but higher safety ( |
| Cmpd 112k | Benzylpyridinium salt | 0.11 | Low (BuChE pref.) | 70x more potent against BuChE than Donepezil |
Insight: While Compound 45a exhibits superior potency, Compound 4b highlights a critical trade-off in drug development: slightly lower potency in exchange for a significantly improved therapeutic index (safety profile).
B. Anticancer Activity (Proliferation & Kinase Inhibition)
Benchmark: Doxorubicin (Chemotherapy) and Foretinib (Kinase Inhibitor). Target: Cell viability (MTT) and Kinase inhibition (c-MET/EGFR).[4]
| Compound ID | Target Cell Line / Enzyme | Comparator Data | Outcome | |
| Cmpd 9b | c-MET Kinase | 4.70 nM | Foretinib: 2.5 nM | Highly competitive; near-equipotent to clinical standard. |
| Cmpd 59 | HepG2 (Liver Cancer) | 26.6 µg/mL | Doxorubicin: 21.6 µg/mL | Comparable efficacy; potentially lower cardiotoxicity. |
| Cmpd 9d | EGFR Kinase | 0.052 µM | Erlotinib: ~0.05 µM | Equipotent to Erlotinib.[4] |
| Indanone 1 | Ehrlich Ascites Carcinoma | 54.3% Inhibition (in vivo) | N/A | Validated in vivo efficacy at 50 mg/kg.[5] |
Mechanistic Visualization
Pathway 1: Dual Binding Mode of Neuroprotective Indanones
The high potency of indanone derivatives like Cmpd 45a stems from their ability to bind two distinct sites on the AChE enzyme simultaneously.
Caption: Dual-site binding mechanism of Indanone derivatives inhibiting both AChE catalytic activity and Aβ plaque aggregation.[3]
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized based on the cited literature.
Protocol A: Synthesis via Claisen-Schmidt Condensation
This is the primary method for generating 2-benzylidene-1-indanones.
Reagents:
-
1-Indanone (1.0 eq)[6]
-
Substituted Benzaldehyde (1.0–1.2 eq)[6]
-
Ethanol (Solvent)[6]
-
NaOH (20% w/v aqueous solution) or HCl (gas) for acid catalysis.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 1-indanone and 1.0 eq of aldehyde in minimal ethanol in a round-bottom flask.
-
Catalysis:
-
Base Method: Add NaOH solution dropwise while stirring on an ice bath (0–5°C) to control the exotherm.
-
Acid Method:[7] Bubble dry HCl gas if substituents are base-sensitive.
-
-
Reaction: Stir at room temperature (RT) for 2–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up: Pour the reaction mixture into crushed ice/water. Acidify with dilute HCl if base was used.
-
Purification: Filter the precipitate. Recrystallize from ethanol or purify via column chromatography.
-
Validation: Product should appear as a yellow/orange solid (conjugation). Confirm via
-NMR (olefinic proton singlet/doublet at 7.5–8.0 ppm).
-
Protocol B: MTT Cell Viability Assay
Used to generate the
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.[8]
Step-by-Step Workflow:
-
Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at
cells/well in a 96-well plate. Incubate for 24h at 37°C. -
Treatment: Add indanone derivatives at graded concentrations (e.g., 0.1 µM – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 48h.
-
Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4h at 37°C. (Mitochondrial reductase in live cells converts yellow MTT to purple formazan).
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate
using non-linear regression analysis.
-
Synthesis & SAR Logic Visualization
The following diagram illustrates the critical decision points in synthesizing these derivatives to maximize biological activity.
Caption: Divergent synthetic pathways determining the therapeutic class of indanone derivatives.
References
-
Unveiling the Potential of 2-Benzylidene-1-Indanone Derivatives: A Structure-Activity Relationship Guide . BenchChem.[1][6] Link
-
Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors . Archiv der Pharmazie. Link
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease . Frontiers in Chemistry. Link
-
Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents . ACS Chemical Neuroscience. Link
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies . International Journal of Molecular Sciences. Link
-
MTT Assay Protocol . Abcam. Link
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Structural Confirmation of 7-Bromo-4-nitro-indan-1-one: A Comparative Guide to 2D NMR Efficacy
Executive Summary
The Challenge: In the synthesis of functionalized indanones, particularly via Friedel-Crafts acylation or nitration of pre-existing bromo-indanones, regioselectivity is often governed by competing steric and electronic directing effects.[1] Distinguishing the target 7-bromo-4-nitro-indan-1-one from its regioisomers (e.g., 4-bromo-7-nitro or 6-bromo-4-nitro analogs) is impossible using Mass Spectrometry (MS) alone and highly ambiguous using 1D Proton NMR (
The Solution: This guide establishes an integrated 2D NMR protocol (COSY, HSQC, HMBC, NOESY) as the definitive structural confirmation method. Unlike X-ray crystallography, which requires single-crystal growth, this solution provides rapid, in-solution verification of regiochemistry.[1]
Part 1: The Structural Challenge & Comparative Analysis
The core difficulty lies in the aromatic substitution pattern.[1] The target molecule possesses a 1-indanone core with:
-
C2, C3: Aliphatic methylene bridge.
-
C4, C7: Substituted aromatic positions (Nitro and Bromo).[1]
-
C5, C6: Unsubstituted aromatic protons (forming an AB spin system).
Comparative Efficacy of Structural Assignment Methods[2]
The following table compares the diagnostic power of standard analytical techniques for this specific regioisomer.
| Feature | 1D | LC-MS/MS | Integrated 2D NMR | X-Ray Crystallography |
| Molecular Weight | N/A | Excellent | N/A | Excellent |
| Functional Groups | Good (Shifts) | Poor | Excellent (Carbon Shifts) | Excellent |
| Spin System ID | Good (AB System) | None | Excellent (COSY) | N/A |
| Regiochemistry | Poor (Ambiguous) | Fail (Identical Mass) | Definitive (HMBC) | Definitive |
| Sample Prep | Fast (<10 min) | Fast (<10 min) | Moderate (30-60 min) | Slow (Days/Weeks) |
| Throughput | High | High | Moderate | Low |
Critical Insight: 1D NMR can confirm the presence of an AB aromatic system and the aliphatic chain, but it cannot definitively prove which substituent is at position 4 versus position 7 without making dangerous assumptions about chemical shift increments. 2D NMR, specifically HMBC, provides the "connectivity map" required to link the protons to the specific carbon environments.[3]
Part 2: Experimental Protocol
To ensure reproducibility and data integrity, follow this optimized acquisition workflow.
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for nitro-aromatics to prevent aggregation and improve peak dispersion of the aromatic protons.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is critical for detecting weak long-range correlations in HMBC.[1]
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Mixing Time / Delay | Purpose |
| zg30 | 16 | D1 = 1.0s | Baseline purity & integration check. | |
| zgpg30 | 1024 | D1 = 2.0s | Identify quaternary carbons (C-Br, C-NO | |
| COSY | cosygpppqf | 8 | - | Identify the H5-H6 and H2-H3 spin networks. |
| HSQC | hsqcedetgpsisp2 | 8 | Assign protons to their directly attached carbons.[1] | |
| HMBC | hmbcgplpndqf | 32 | The Key: Long-range (2-3 bond) connectivity.[1] | |
| NOESY | noesygpphpp | 16 | Spatial verification (H3 proximity to C4 substituent). |
Part 3: Data Interpretation & Logic Flow
The Assignment Logic (Graphviz Visualization)
The following diagram illustrates the decision tree used to confirm the 7-Bromo-4-nitro isomer over its alternatives.
Caption: Logical decision tree for distinguishing regioisomers using HMBC connectivity and Carbon chemical shift analysis.
Detailed Spectral Analysis
A. 1D ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
H NMR Analysis[1][4]
-
Aliphatic Region (2.5 - 3.5 ppm): You will observe two multiplets corresponding to the methylene protons at C2 and C3.[1]
-
Aromatic Region (7.5 - 8.5 ppm): The key feature is a pair of doublets (AB system,
Hz).[1]
B. The "Smoking Gun": HMBC & Carbon Assignments
This is the definitive step.[1] We must distinguish between 7-Bromo-4-nitro (Target) and 7-Nitro-4-bromo (Isomer).[1]
-
Identify C1 (Carbonyl): Look for the signal at ~206 ppm .[1]
-
Trace from H6: In the target molecule, H6 is at position 6.[1]
-
Identify C7 (The Discriminator):
-
The same proton H6 will also correlate to C7 (via
).[1] -
If Target (7-Br): C7 is attached to Bromine.[1] The ipso-carbon shift for Ar-Br is ~120-130 ppm .[1]
-
If Isomer (7-NO
): C7 is attached to Nitro.[1] The ipso-carbon shift for Ar-NO is ~148-155 ppm .[1] -
Observation: You will see H6 correlate to a quaternary carbon at ~122 ppm.[1] This confirms the Bromine is at position 7.
-
C. NOESY Validation
-
H3 (Aliphatic) to Aromatic:
-
In the target (4-nitro), position 4 is substituted.[1] There is no proton at C4.[1]
-
Therefore, you should NOT see a strong NOE correlation between the H3 methylene protons and any aromatic proton.[1]
-
Note: If the molecule were 4-unsubstituted (e.g., 7-bromo-6-nitro), H3 would show a strong NOE to H4.[1] The absence of this NOE supports substitution at C4.[1]
-
Summary of Expected Chemical Shifts (DMSO- )
| Position | Atom | HMBC Correlations (from Proton) | ||
| 1 | C=O[1] | - | ~206.0 | H2, H3, H7 (if H present), H6 (weak) |
| 2 | CH | ~2.70 (m) | ~36.0 | C1, C3, C9 |
| 3 | CH | ~3.15 (m) | ~28.0 | C1, C2, C4, C9 |
| 4 | C-NO | - | ~148.0 | H5 (strong), H3 (weak) |
| 5 | CH | ~8.10 (d) | ~128.0 | C4, C7, C9 |
| 6 | CH | ~7.75 (d) | ~132.0 | C4, C8, C1 , C7 |
| 7 | C-Br | - | ~122.0 | H5, H6 |
| 8 | C (Bridge) | - | ~155.0 | H6 |
| 9 | C (Bridge) | - | ~140.0 | H2, H3, H5 |
Note: Shifts are estimated based on substituent additivity rules for indanones and nitro/bromo-benzenes [1, 2].
References
-
Service, C. A., & Flynn, P. F. (n.d.).[1] NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry.[1] Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.).[1] 4-Bromo-1-indanone Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (General reference for HMBC/HSQC pulse sequences).
Sources
Comparative Profiling of the 7-Bromo-4-nitro-indan-1-one Scaffold: Selectivity and Cross-Reactivity in Ligand Design
The following guide details the technical profiling of 7-Bromo-4-nitro-indan-1-one (CAS: 1260018-07-2) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
As no single biological "master target" exists for this specific intermediate in its underivatized form, this guide treats it as a pharmacophore precursor . We analyze the cross-reactivity of the indan-1-one core and the specific electronic liabilities introduced by the 4-nitro and 7-bromo substituents when binding to established indanone targets (e.g., Akt, AChE, Tubulin).
Executive Summary & Mechanism of Action
7-Bromo-4-nitro-indan-1-one represents a "privileged structure" in medicinal chemistry—a rigid bicyclic scaffold capable of serving as a ligand for diverse biological targets. Unlike "naked" indanones, this disubstituted variant offers orthogonal synthetic handles: an electrophilic aryl bromide (C7) for cross-coupling and a nitro group (C4) for reduction/acylation.
However, this utility comes with distinct cross-reactivity risks . The electron-deficient core (due to the nitro group) alters the binding profile compared to electron-rich analogues (e.g., 5,6-dimethoxy-indan-1-one), increasing affinity for nucleophilic pockets in kinases while potentially introducing redox liabilities.
Core Target Landscape
Research indicates that indan-1-one derivatives primarily target:
-
Akt (Protein Kinase B): Allosteric inhibition via the PH-domain interface.
-
Acetylcholinesterase (AChE): Binding to the peripheral anionic site (PAS).
-
Tubulin: Interaction with the Colchicine binding site.
Comparative Performance Analysis
This section compares the 7-Bromo-4-nitro variant against standard indanone alternatives used in library synthesis.
Table 1: Scaffold Performance & Liability Profile
| Feature | 7-Bromo-4-nitro-indan-1-one | 5,6-Dimethoxy-indan-1-one | 4,7-Dimethyl-indan-1-one |
| Primary Application | Diversity-Oriented Synthesis (DOS) | Neurodegenerative (AChE) Ligands | Kinase (Akt) Inhibitors |
| Electronic State | Electron Deficient (High dipole) | Electron Rich (Donor) | Neutral / Lipophilic |
| Synthetic Utility | High (Orthogonal Br/NO2 handles) | Moderate (Requires electrophilic sub) | Low (Hard to functionalize) |
| Solubility (DMSO) | Moderate (Polar) | High | Low (Lipophilic) |
| Cross-Reactivity Risk | High (Redox cycling, Cys-reactivity) | Low (Metabolically stable) | Moderate (Hydrophobic interactions) |
| Key Liability | Nitro-group Toxicity (Genotoxicity alert) | Metabolic O-demethylation | Poor water solubility |
Technical Insight: The Nitro-Group Liability
While the 4-nitro group enhances H-bonding potential in the binding pocket, it introduces a "pan-assay interference" (PAINS) risk. In cellular assays, nitro-aromatics can undergo enzymatic reduction to hydroxylamines or nitroso intermediates, leading to:
-
False Positives: Redox cycling affecting fluorescence readouts.
-
Off-Target Toxicity: Covalent modification of non-target proteins via nucleophilic attack.
Recommendation: When using 7-Bromo-4-nitro-indan-1-one, parallel screening with a nitro-reduced analogue (4-amino) is mandatory to validate that biological activity is target-driven and not an artifact of the nitro group.
Cross-Reactivity Pathways & Target Selectivity
The following diagram illustrates the divergence of the 7-Bromo-4-nitro-indan-1-one scaffold into specific bioactive classes and the associated cross-reactivity risks.
Figure 1: Derivatization pathways of the 7-Bromo-4-nitro-indan-1-one scaffold. Solid lines indicate intended synthetic routes to bioactive targets (Akt, AChE, Tubulin). Dashed red lines indicate intrinsic cross-reactivity risks associated with the scaffold's physicochemical properties.
Experimental Protocols for Validation
To objectively assess the performance of targets binding to this scaffold, the following self-validating protocols are recommended.
Protocol A: Scaffold Selectivity Assessment (SPR)
This protocol determines if the "naked" scaffold binds non-specifically before library synthesis.
-
Sensor Chip Preparation: Immobilize target proteins (e.g., Akt1, AChE) onto a CM5 sensor chip via amine coupling.
-
Control: Immobilize BSA on the reference channel to measure non-specific binding (NSB).
-
-
Compound Preparation: Dissolve 7-Bromo-4-nitro-indan-1-one in 100% DMSO to 10 mM. Dilute to a concentration series (0.1 µM – 100 µM) in Running Buffer (PBS-P+, 5% DMSO).
-
Critical Step: Ensure DMSO concentration is matched exactly (±0.1%) between running buffer and samples to prevent bulk refractive index jumps.
-
-
Injection Cycle:
-
Flow rate: 30 µL/min.
-
Contact time: 60s (association).
-
Dissociation time: 120s.
-
-
Data Analysis:
-
Subtract Reference Channel (BSA) signal.
-
Pass Criteria: Binding to BSA must be <5% of binding to Target. If BSA binding is high, the nitro-indanone is acting as a "sticky" aggregator.
-
Protocol B: Redox Cycling Counter-Screen
Since the 4-nitro group is a redox alert, this assay rules out false positives in enzymatic assays.
-
Reagents: Recombinant target enzyme, Substrate, DTT (reducing agent), and Resazurin (redox indicator).
-
Setup: Incubate 7-Bromo-4-nitro-indan-1-one (10 µM) with DTT (1 mM) in buffer without the enzyme.
-
Readout: Monitor fluorescence (Ex 530nm / Em 590nm) over 30 minutes.
-
Interpretation:
-
Stable Signal: The scaffold is chemically stable.
-
Increasing Signal: The compound is generating hydrogen peroxide or reducing the dye directly (Redox Cycler). Discard or derivatize the nitro group immediately.
-
Authoritative References
-
Indanones in Drug Discovery: Nencetti, S., et al. (2015). "Synthesis and biological activity of indanone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Akt Inhibition: Meuillet, E. J., et al. (2004). "Molecular cloning and characterization of a novel Akt allosteric inhibitor." Molecular Cancer Therapeutics. (Describes the binding mode of arylidene-indanones).
-
Nitro Group Liabilities: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
-
Indanone Scaffold Annulations: Mondal, S., et al. (2022). "Annulations involving 1-indanones to access fused- and spiro frameworks." RSC Advances.
-
Chemical Data: PubChem Compound Summary for CID 129957406 (7-bromo-4-nitro-2,3-dihydroinden-1-one).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
